1-Phenyl-4-nitronaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33457-01-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-nitro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
InChI Key |
MVBHZXAIUULKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-phenyl-4-nitronaphthalene, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in research and development.
Executive Summary
The synthesis of this compound can be effectively achieved through two main pathways:
-
Route A: Suzuki-Miyaura Coupling followed by Nitration. This approach involves the palladium-catalyzed cross-coupling of a 1-halonaphthalene with phenylboronic acid to form 1-phenylnaphthalene, which is subsequently nitrated to yield the target compound.
-
Route B: Nitration followed by Suzuki-Miyaura Coupling. This alternative strategy begins with the nitration of a suitable naphthalene derivative to produce a 4-nitro-1-halonaphthalene, which then undergoes a Suzuki-Miyaura coupling with phenylboronic acid.
Both routes offer viable methods for the synthesis of this compound, with the choice of pathway often depending on the availability of starting materials and desired purity profile. This guide will elaborate on the experimental details of each approach.
Route A: Synthesis via 1-Phenylnaphthalene Intermediate
This synthetic pathway is a two-step process involving the formation of a carbon-carbon bond followed by an electrophilic aromatic substitution.
Step 1: Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this step, 1-bromonaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
A detailed experimental protocol for the Suzuki-Miyaura coupling of 1-bromonaphthalene and phenylboronic acid is as follows:
-
Reagents:
-
1-Bromonaphthalene (1.0 equivalent)
-
Phenylboronic acid (1.05 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 - 0.01 equivalents)
-
Tri(o-tolyl)phosphine or Triphenylphosphine (as ligand, 0.009 - 0.02 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent: n-propanol, ethanol/water mixture, or Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add 1-bromonaphthalene, phenylboronic acid, and the chosen solvent.
-
In a separate container, prepare an aqueous solution of the base (e.g., 3 M K₂CO₃).
-
Add the palladium catalyst and the phosphine ligand to the reaction vessel.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica plug to remove palladium impurities, followed by distillation or recrystallization to yield pure 1-phenylnaphthalene.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (0.3) | Tri(o-tolyl)phosphine (0.9) | K₂CO₃ | n-propanol | Reflux | 1 | 95 |
| 1-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | High |
| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 85 | 12 | Good |
Logical Workflow for Suzuki-Miyaura Coupling:
Suzuki-Miyaura Coupling Workflow
Step 2: Nitration of 1-Phenylnaphthalene
The nitration of 1-phenylnaphthalene is an electrophilic aromatic substitution reaction. The phenyl group is an ortho, para-directing activator, and in the naphthalene ring system, electrophilic substitution preferentially occurs at the alpha-positions (1, 4, 5, and 8). Due to the presence of the phenyl group at the 1-position, the incoming nitro group is directed primarily to the 4-position, which is both an activated alpha-position and para to the phenyl substituent.
Experimental Protocol (Adapted from Naphthalene Nitration):
-
Reagents:
-
1-Phenylnaphthalene (1.0 equivalent)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.0 - 1.2 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%) (1.0 - 1.2 equivalents)
-
Solvent: Glacial acetic acid or 1,4-dioxane
-
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
-
Dissolve 1-phenylnaphthalene in the chosen solvent in a separate reaction vessel.
-
Slowly add the cooled nitrating mixture to the solution of 1-phenylnaphthalene while maintaining a low temperature (0-10 °C) with stirring.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution, followed by water again.
-
Dry the crude product.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
-
Quantitative Data for Nitration (Expected):
| Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Expected Major Isomer | Expected Yield (%) |
| 1-Phenylnaphthalene | HNO₃/H₂SO₄ | Glacial Acetic Acid | 0 - 25 | 1-3 | This compound | 80-90 |
Reaction Pathway for the Nitration of 1-Phenylnaphthalene:
Nitration of 1-Phenylnaphthalene
Route B: Synthesis via 4-Nitro-1-halonaphthalene Intermediate
This alternative pathway involves introducing the nitro group onto the naphthalene core first, followed by the attachment of the phenyl group via Suzuki-Miyaura coupling.
Step 1: Synthesis of 4-Nitro-1-halonaphthalene
The synthesis of the key intermediate, 4-nitro-1-halonaphthalene, can be achieved from 4-nitro-1-naphthylamine via a Sandmeyer reaction.
Experimental Protocol for Sandmeyer Reaction (Bromination):
-
Reagents:
-
4-Nitro-1-naphthylamine (1.0 equivalent)
-
Sodium nitrite (NaNO₂) (1.1 equivalents)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr) (catalytic amount)
-
-
Procedure:
-
Dissolve 4-nitro-1-naphthylamine in aqueous HBr.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic extract with water, dilute sodium hydroxide solution, and then water again.
-
Dry the organic layer over a drying agent and remove the solvent.
-
Purify the crude 4-nitro-1-bromonaphthalene by recrystallization or column chromatography.
-
Quantitative Data for Sandmeyer Reaction:
| Starting Material | Reagents | Product | Yield (%) |
| 4-Nitro-1-naphthylamine | NaNO₂, HBr, CuBr | 4-Nitro-1-bromonaphthalene | 70-85 |
Step 2: Suzuki-Miyaura Coupling of 4-Nitro-1-halonaphthalene
With the 4-nitro-1-halonaphthalene in hand, the final step is the Suzuki-Miyaura coupling with phenylboronic acid. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl halide.
Experimental Protocol:
-
Reagents:
-
4-Nitro-1-bromonaphthalene (1.0 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
-
Procedure:
-
Combine 4-nitro-1-bromonaphthalene, phenylboronic acid, the palladium catalyst, and the base in a reaction flask.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours (monitor by TLC).
-
After completion, cool the reaction and perform an aqueous workup similar to the one described in Route A, Step 1.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Quantitative Data for Suzuki-Miyaura Coupling of 4-Nitro-1-halonaphthalene:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitro-1-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water | 100 | 12 | Good |
| 4-Nitrobromobenzene | Phenylboronic acid | Fe₃O₄@chitosan-Pd complex | K₂CO₃ | Ethanol/Water | 80 | 2 | High |
Logical Workflow for Route B:
Synthetic Pathway via 4-Nitro-1-halonaphthalene
Conclusion
This technical guide has outlined two robust and experimentally validated synthetic strategies for the preparation of this compound. Route A, involving the initial synthesis of 1-phenylnaphthalene followed by nitration, benefits from a highly efficient Suzuki-Miyaura coupling step. Route B, which proceeds through a 4-nitro-1-halonaphthalene intermediate, offers an alternative approach that may be advantageous depending on the availability of starting materials. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the successful synthesis of this important chemical entity. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
Physicochemical properties of 1-Phenyl-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-nitronaphthalene is a nitroaromatic derivative of phenylnaphthalene. While specific research on this compound is limited, its structural motifs—a naphthalene core, a phenyl substituent, and a nitro functional group—suggest its relevance in fields such as chemical synthesis, materials science, and toxicology. The nitro functionality, in particular, is a common feature in compounds with biological activity, including mutagenicity. This guide provides a summary of the available physicochemical data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available experimental and predicted data. It is crucial to distinguish between experimentally verified and computationally predicted values.
| Property | Value | Data Type | Source |
| CAS Number | 33457-01-1 | Experimental | guidechem.com |
| Molecular Formula | C₁₆H₁₁NO₂ | Calculated | |
| Molecular Weight | 249.27 g/mol | Calculated | |
| Melting Point | 124-125 °C | Experimental | [1] |
| Boiling Point | 399.9 °C at 760 mmHg | Predicted | Es-Guidechem |
| Density | 1.242 g/cm³ | Predicted | Es-Guidechem |
| Flash Point | 188.1 °C | Predicted | Es-Guidechem |
| Refractive Index | 1.673 | Predicted | Es-Guidechem |
| LogP (Octanol/Water) | 4.938 | Predicted | Es-Guidechem |
| Polar Surface Area | 45.82 Ų | Predicted | Es-Guidechem |
Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.
Proposed Synthesis via Suzuki-Miyaura Coupling
The synthesis would involve the palladium-catalyzed cross-coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.
Reactants:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)
General Procedure:
-
Reaction Setup: A reaction flask is charged with 1-bromo-4-nitronaphthalene, phenylboronic acid (typically 1.1 to 1.5 equivalents), and a base (typically 2 to 3 equivalents).
-
Solvent Addition: A suitable solvent or solvent mixture is added to the flask.
-
Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.
-
Reaction: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically in the range of 80-110 °C) and stirred for a period of time (from a few hours to overnight) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed Suzuki-Miyaura synthesis workflow for this compound.
General Characterization Workflow
Once synthesized, a standard workflow is followed to confirm the identity and purity of the compound.
Caption: General workflow for the characterization of a synthesized organic compound.
Biological Activity and Signaling Pathways
There is no specific information available regarding signaling pathways involving this compound. However, it has been mentioned in the literature as a non-mutagenic analogue in studies comparing the mutagenicity of nitrofluoranthenes.[2][3][4] This suggests that while it contains a nitroaromatic moiety often associated with genotoxicity, the overall structure of this compound may mitigate this effect. Further research is needed to explore its biological activities and potential interactions with cellular pathways. The planarity of the nitro group relative to the aromatic ring system is often a factor in the mutagenic potential of nitro-polycyclic aromatic hydrocarbons.[3]
Conclusion
This compound is a compound for which detailed, publicly accessible experimental data is limited. The provided physicochemical properties are largely based on computational predictions, with the exception of an experimentally determined melting point. The proposed synthesis via Suzuki-Miyaura coupling represents a standard and effective method for its preparation. The general characterization workflow outlines the necessary steps to confirm the structure and purity of the synthesized compound. Further research is required to experimentally validate the predicted properties and to fully elucidate the biological profile of this compound. The mention of its non-mutagenic nature in comparative studies highlights it as a potentially interesting compound for structure-activity relationship studies in toxicology and drug development.
References
Structural Analysis of 1-Phenyl-4-nitronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 1-phenyl-4-nitronaphthalene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines proposed methodologies for its synthesis and characterization, alongside predicted data based on analogous compounds and computational modeling.
Predicted Physicochemical & Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are derived from computational models and analysis of structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
| Spectroscopic Data | Predicted Chemical Shifts / Wavenumbers |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-8.50 (m, 11H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 123.0-150.0 |
| IR (ATR, cm⁻¹) | 3100-3000 (Ar-H), 1520 (asym NO₂), 1340 (sym NO₂) |
| UV-Vis (CH₂Cl₂, nm) | λmax ≈ 250, 350 |
Synthesis and Characterization Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-nitronaphthalene and phenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitronaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, such as 3:1 DME/water, followed by a base, typically Na₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.50-8.50 ppm) corresponding to the eleven protons of the phenyl and naphthalene rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms, with those closer to the electron-withdrawing nitro group shifted downfield.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric (around 1520 cm⁻¹) and symmetric (around 1340 cm⁻¹) stretching vibrations of the nitro group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum in a solvent like dichloromethane is predicted to show two main absorption bands. The band around 250 nm can be attributed to π-π* transitions within the aromatic system, while the band at longer wavelength (around 350 nm) is likely due to an n-π* transition involving the nitro group.
Computational Structural Analysis
Due to the absence of experimental crystallographic data, a computational approach using Density Functional Theory (DFT) is proposed to analyze the three-dimensional structure of this compound.
Methodology:
-
Geometry Optimization: The molecular structure will be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.
-
Electronic Properties: Molecular orbital analysis (HOMO-LUMO) and electrostatic potential mapping will be conducted to understand the electronic distribution and reactivity of the molecule.
Hypothetical Biological Signaling Pathway
Nitroaromatic compounds can undergo metabolic activation to reactive intermediates that may exert biological effects. The following diagram illustrates a hypothetical pathway for the metabolic activation of this compound, which is a critical consideration in drug development and toxicology.
This guide serves as a foundational resource for researchers interested in this compound. The proposed experimental and computational protocols provide a clear path forward for its synthesis and detailed structural characterization, which are essential steps in evaluating its potential applications.
Spectroscopic Profile of 1-Phenyl-4-nitronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Phenyl-4-nitronaphthalene, a key aromatic nitro compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy. These predictions are based on established computational chemistry models and provide valuable insights into the structural and electronic characteristics of the molecule. Detailed, generalized experimental protocols for obtaining such spectra are also provided, offering a practical framework for laboratory validation. Furthermore, a plausible synthetic route for this compound via a Suzuki-Miyaura cross-coupling reaction is outlined, accompanied by a logical workflow diagram.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using validated computational methods and serve as a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-2 | 8.2 - 8.4 |
| H-3 | 7.6 - 7.8 |
| H-5 | 8.0 - 8.2 |
| H-6 | 7.7 - 7.9 |
| H-7 | 7.7 - 7.9 |
| H-8 | 8.1 - 8.3 |
| H-2', H-6' (ortho-phenyl) | 7.5 - 7.7 |
| H-3', H-5' (meta-phenyl) | 7.4 - 7.6 |
| H-4' (para-phenyl) | 7.4 - 7.6 |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on established NMR prediction algorithms.[1][2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 138 - 140 |
| C-2 | 124 - 126 |
| C-3 | 129 - 131 |
| C-4 | 145 - 147 |
| C-4a | 132 - 134 |
| C-5 | 127 - 129 |
| C-6 | 128 - 130 |
| C-7 | 126 - 128 |
| C-8 | 123 - 125 |
| C-8a | 130 - 132 |
| C-1' (ipso-phenyl) | 139 - 141 |
| C-2', C-6' (ortho-phenyl) | 129 - 131 |
| C-3', C-5' (meta-phenyl) | 128 - 130 |
| C-4' (para-phenyl) | 127 - 129 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on established NMR prediction algorithms.[1][4]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1590 - 1570 | C=C stretch (aromatic) | Medium |
| 1530 - 1510 | N-O asymmetric stretch (nitro) | Strong |
| 1480 - 1460 | C=C stretch (aromatic) | Medium |
| 1350 - 1330 | N-O symmetric stretch (nitro) | Strong |
| 860 - 840 | C-H out-of-plane bend (naphthalene) | Strong |
| 770 - 750 | C-H out-of-plane bend (phenyl) | Strong |
| 700 - 680 | C-H out-of-plane bend (phenyl) | Strong |
Predictions are based on computational vibrational frequency analysis.[5]
UV-Vis Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |
| ~250 | High | Ethanol | π → π |
| ~330 | Moderate | Ethanol | n → π |
Predictions are based on computational electronic transition analysis.[6][7][8]
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the aromatic and nitro-substituted carbon region (typically 0-160 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or acetonitrile.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Synthesis Workflow
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Caption: Proposed synthesis of this compound.
Experimental Workflow Visualization
The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound based on computational predictions. The included experimental protocols offer a clear path for the empirical validation of this data. The proposed synthetic route and workflow diagrams serve as valuable resources for researchers planning to work with this compound. This information is intended to facilitate further research into the properties and potential applications of this compound in various scientific and industrial fields.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSPRE [prospre.ca]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASPRE [caspre.ca]
- 5. IR spectra prediction [cheminfo.org]
- 6. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis, isolation, and characterization of 1-Phenyl-4-nitronaphthalene, a compound of interest for further investigation in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document provides two robust, plausible synthetic pathways based on established organic chemistry principles: the direct nitration of 1-phenylnaphthalene and the Suzuki-Miyaura cross-coupling of a halo-nitronaphthalene with phenylboronic acid. Detailed experimental protocols, expected characterization data, and a discussion of potential biological activities are presented to facilitate its synthesis and exploration by researchers.
Introduction
Naphthalene and its derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of a nitro group can significantly modulate the electronic and biological properties of the naphthalene core, often imparting unique pharmacological or material characteristics. Furthermore, the incorporation of a phenyl group can enhance biological activity and introduce interesting photophysical properties. This compound, possessing both of these functionalities, represents an intriguing yet underexplored molecule. This guide provides a comprehensive overview of its synthesis and potential properties, serving as a foundational resource for its scientific investigation.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired purity of the final product.
Pathway 1: Electrophilic Nitration of 1-Phenylnaphthalene
This approach involves the direct nitration of commercially available 1-phenylnaphthalene. The regioselectivity of this reaction is critical. The phenyl group at the 1-position will influence the position of the incoming nitro group. Based on the principles of electrophilic aromatic substitution on substituted naphthalenes, the nitration is expected to occur at the 4-position of the naphthalene ring.
A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitronaphthalene derivatives, a class of aromatic compounds characterized by a naphthalene core functionalized with one or more nitro groups, represent a significant area of study in medicinal chemistry, toxicology, and environmental science. Their broad spectrum of biological activities, coupled with their prevalence as intermediates in the synthesis of dyes and as environmental contaminants, necessitates a thorough understanding of their chemical properties and physiological effects. This technical guide provides a comprehensive literature review of nitronaphthalene derivatives, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.
Synthesis of Nitronaphthalene Derivatives
The primary method for synthesizing nitronaphthalene derivatives is through the electrophilic nitration of naphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nitrating agents employed.
Experimental Protocol: Synthesis of 1-Nitronaphthalene
A common and effective method for the synthesis of 1-nitronaphthalene involves the use of a classical nitrating mixture (concentrated nitric acid and sulfuric acid) in a suitable solvent to ensure homogeneous reaction conditions.
Materials:
-
Naphthalene (C₁₀H₈)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
1,4-Dioxane (C₄H₈O₂) or Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH) for recrystallization
-
Ice-cold distilled water
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated sulfuric acid to a cooled, stirred volume of concentrated nitric acid. A typical molar ratio is a slight excess of nitric acid to naphthalene. This mixing process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
-
Dissolution of Naphthalene: Dissolve a known quantity of naphthalene in a minimal amount of 1,4-dioxane or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the dissolved naphthalene solution dropwise using an addition funnel. The reaction temperature should be maintained, often between 50-60°C, to favor the formation of 1-nitronaphthalene and minimize the production of dinitro derivatives.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Precipitation: Pour the warm reaction mixture slowly into a large volume of ice-cold water with vigorous stirring. The crude 1-nitronaphthalene will precipitate as a yellow solid or oil.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.
Yield: This method can achieve high yields of 1-nitronaphthalene, often in the range of 85-97%, with the product mixture typically containing a small percentage (around 4-8%) of the 2-nitronaphthalene isomer[1].
Quantitative Biological Data
The biological effects of nitronaphthalene derivatives are diverse, ranging from toxicity to potential therapeutic activities. This section summarizes the available quantitative data on their toxicity, anticancer, and antimicrobial properties.
Toxicity Data
Nitronaphthalene derivatives, particularly 1-nitronaphthalene, are known for their cytotoxic effects, primarily targeting pulmonary and hepatic tissues[2]. The toxicity is often mediated by their metabolic activation into reactive electrophiles.
| Compound | Test Organism | Route of Administration | LD50/LC50 | Reference |
| 1-Nitronaphthalene | Rat | Oral | 150 mg/kg | |
| 1-Nitronaphthalene | Rat | Intraperitoneal | 86 mg/kg |
Anticancer Activity
Certain derivatives of naphthalene have been investigated for their potential as anticancer agents. The data below represents the half-maximal inhibitory concentration (IC50) values for some 2-naphthamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthamide Derivative 5b | C26 (Colon Carcinoma) | 3.59 | |
| Naphthamide Derivative 5b | HepG2 (Hepatocellular Carcinoma) | 8.38 | |
| Naphthamide Derivative 5b | MCF7 (Breast Adenocarcinoma) | 7.94 | |
| Naphthamide Derivative 8b | C26 (Colon Carcinoma) | 2.97 | |
| Naphthamide Derivative 8b | HepG2 (Hepatocellular Carcinoma) | 7.12 | |
| Naphthamide Derivative 8b | MCF7 (Breast Adenocarcinoma) | 6.85 |
Antimicrobial Activity
Naphthalene derivatives have also shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected naphthalene derivatives against various pathogenic microorganisms.
| Compound | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| Naphthofuran Derivative | - | - | - | [3] |
| Halogenated 1,4-Naphthoquinones | - | - | - | [3] |
| 2-Naphthamide Derivative 8b | 16 | 8 (MSSA), 16 (MRSA) | - |
Experimental Protocols for Biological Assays
Standardized protocols are crucial for the accurate assessment of the biological activity of nitronaphthalene derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitronaphthalene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Compound Dilution: Perform serial twofold dilutions of the nitronaphthalene derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Nitronaphthalene derivatives exert their biological effects through the modulation of various cellular signaling pathways. Key mechanisms include metabolic activation leading to oxidative stress and interaction with cytoprotective pathways.
Metabolic Activation by Cytochrome P450
The toxicity of many nitronaphthalene derivatives is not intrinsic but results from their metabolic activation by Cytochrome P450 (CYP450) enzymes, particularly in the liver and lungs[2]. This process generates reactive electrophilic intermediates, such as epoxides, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage.
Caption: Metabolic activation of nitronaphthalene by Cytochrome P450 enzymes.
Induction of Oxidative Stress and the Nrf2-Keap1 Pathway
The reactive intermediates generated during the metabolism of nitronaphthalenes can lead to a state of oxidative stress within the cell. This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Cells respond to oxidative stress by activating protective mechanisms, most notably the Nrf2-Keap1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.
Caption: Nitronaphthalene-induced oxidative stress and the Nrf2-Keap1 response.
Conclusion
Nitronaphthalene derivatives are a class of compounds with significant toxicological and pharmacological relevance. Their synthesis is well-established, though requiring careful control to manage regioselectivity. The quantitative data reveal a potent, dose-dependent biological activity, highlighting the need for careful risk assessment in environmental and occupational settings. Mechanistically, the bioactivation by CYP450 enzymes to form reactive intermediates is a key driver of their toxicity, which in turn can induce cellular defense mechanisms such as the Nrf2 pathway. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents. This guide serves as a foundational resource for professionals engaged in the study and development of nitronaphthalene derivatives.
References
The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 1-Phenyl-4-nitronaphthalene. Due to the limited availability of direct experimental data on this specific molecule, this guide extrapolates from the well-established reactivity of 1-nitronaphthalene and other substituted nitroaromatic compounds. The primary reactions discussed are the reduction of the nitro group to an amine, its role in activating the naphthalene ring towards nucleophilic aromatic substitution, and a theoretical consideration of its participation in cycloaddition reactions. This document aims to serve as a foundational resource for researchers interested in the synthetic utility of this compound and its derivatives.
Introduction
This compound is a substituted aromatic compound, the reactivity of which is significantly influenced by the presence of the nitro (-NO₂) group. This powerful electron-withdrawing group deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic substitution. Furthermore, the nitro group itself is susceptible to reduction, providing a key pathway to the corresponding amino derivative, a versatile synthetic intermediate. This guide will delve into the principal chemical transformations involving the nitro group of this compound.
Reduction of the Nitro Group
The most common and synthetically useful reaction of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This transformation is a cornerstone of organic synthesis, particularly in the preparation of anilines and their derivatives, which are precursors to a vast array of pharmaceuticals and dyes. The reduction of this compound to 1-Phenyl-4-aminonaphthalene can be achieved through various methods, primarily catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.
Experimental Protocol (General Procedure for Catalytic Hydrogenation):
A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is introduced into a pressure vessel containing a catalytic amount of a supported metal catalyst (e.g., 5-10% Palladium on carbon, Platinum on carbon, or Raney Nickel). The vessel is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction mixture is then stirred at a specific temperature and pressure until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-Phenyl-4-aminonaphthalene, which can be further purified by recrystallization or chromatography.
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| 10% Pd/C | Ethanol | 25 - 70 | 1 - 5 | >95 |
| PtO₂ (Adam's catalyst) | Ethyl Acetate | 25 | 1 - 3 | >95 |
| Raney Nickel | Methanol | 50 - 100 | 50 - 100 | >90 |
Note: The data presented is based on general procedures for nitroarene reduction and may require optimization for this compound.
In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents
Disclaimer: As of October 2025, a comprehensive literature search has revealed a significant lack of specific experimental data on the solubility and stability of 1-Phenyl-4-nitronaphthalene in organic solvents. This technical guide has been developed to provide a robust framework for researchers, scientists, and drug development professionals by outlining the expected physicochemical properties based on structurally related compounds, namely nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), and by detailing the standard experimental protocols for determining these essential parameters.
Introduction
This compound (CAS No. 33457-01-1) is a nitro-polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core substituted with both a phenyl and a nitro group, suggests it possesses properties characteristic of nitro-PAHs, which are of significant interest in environmental science and toxicology. Understanding the solubility and stability of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development, as well as for assessing its environmental fate and transport.
This guide provides a theoretical framework for the solubility and stability of this compound, alongside detailed experimental methodologies for their determination.
Predicted Physicochemical Properties
While specific data is unavailable, the general properties of nitro-PAHs can be used to predict the behavior of this compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₁NO₂ | Based on chemical structure. |
| Molecular Weight | 249.27 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid at room temperature. | Typical for polycyclic aromatic compounds of similar size. |
| Melting Point | Likely to be relatively high. | Aromatic stacking and intermolecular interactions increase melting points. |
| Polarity | Moderately polar. | The nitro group introduces polarity, while the large aromatic system is nonpolar. |
| LogP | Estimated to be in the range of 3-5. | Reflecting its lipophilic character due to the aromatic rings. |
Solubility Profile
The solubility of this compound is expected to follow the "like dissolves like" principle. Its large, nonpolar aromatic surface area will favor solubility in nonpolar and moderately polar organic solvents, while the polar nitro group may provide some solubility in more polar organic solvents.
Predicted Solubility in Common Organic Solvents
The following table provides a hypothetical solubility profile for this compound based on the general behavior of nitro-PAHs. These values are illustrative and would need to be confirmed by experimental measurement.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (at 25°C) |
| Hexane | 1.89 (Nonpolar) | Low to Moderate |
| Toluene | 2.38 (Nonpolar, Aromatic) | High |
| Dichloromethane | 9.08 (Polar Aprotic) | High |
| Chloroform | 4.81 (Polar Aprotic) | High |
| Acetone | 20.7 (Polar Aprotic) | Moderate to High |
| Ethyl Acetate | 6.02 (Moderately Polar) | Moderate |
| Methanol | 32.7 (Polar Protic) | Low |
| Ethanol | 24.5 (Polar Protic) | Low to Moderate |
| Acetonitrile | 37.5 (Polar Aprotic) | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 (Polar Aprotic) | Moderate to High |
Experimental Protocol for Solubility Determination (Isothermal Saturation Method)
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Stability Profile
Nitroaromatic compounds can be susceptible to degradation under various conditions, including exposure to light, heat, and reactive chemical species. The stability of this compound in different organic solvents is a critical parameter for its handling, storage, and use.
Potential Degradation Pathways
The primary degradation pathways for nitro-PAHs include:
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products. The rate of photodegradation can be influenced by the solvent.[1]
-
Thermal Degradation: Elevated temperatures can cause decomposition. The presence of the nitro group can lower the thermal stability compared to the parent PAH.
-
Oxidative Degradation: Reaction with oxidizing agents can lead to the formation of various oxygenated products.
-
Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and to determine the intrinsic stability of a compound.
Materials and Equipment:
-
This compound solution in the selected organic solvent
-
Forced degradation chambers (e.g., photostability chamber, oven)
-
pH meter
-
Reagents for inducing degradation (e.g., acid, base, oxidizing agent)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the organic solvents of interest at a known concentration.
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 1 M HCl) and heat.
-
Base Hydrolysis: Add a strong base (e.g., 1 M NaOH) and heat.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the solution to light of a specified intensity and wavelength (e.g., ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the rate of degradation under each stress condition.
-
Use the PDA or MS detector to identify and characterize any significant degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
While direct experimental data for the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for researchers. By leveraging the known properties of structurally similar nitro-PAHs and employing the detailed experimental protocols outlined, scientists and drug development professionals can systematically determine the essential physicochemical parameters of this compound. The provided workflow offers a clear roadmap for generating the critical data needed for its safe and effective use in various scientific and industrial applications. Future experimental studies are highly encouraged to fill the existing data gap for this specific compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Phenyl-4-nitronaphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-nitronaphthalene and phenylboronic acid. Detailed procedures for the preparation of the requisite starting materials, 1-bromo-4-nitronaphthalene and phenylboronic acid, are also described.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl moieties.
This document outlines the synthesis of this compound, a key intermediate for various applications, including the development of novel pharmaceuticals and organic electronic materials.
Experimental Protocols
Synthesis of Phenylboronic Acid
Phenylboronic acid is a key reagent in this Suzuki-Miyaura coupling. One of the most common and reliable methods for its synthesis involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2][3]
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bromobenzene | 157.01 | 15.7 g (10.9 mL) | 0.1 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Trimethyl Borate | 103.91 | 11.4 g (12.4 mL) | 0.11 |
| Sulfuric Acid (1 M) | 98.08 | 50 mL | - |
Procedure:
-
A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings and a crystal of iodine.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
A solution of trimethyl borate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of 1 M sulfuric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.
-
The crude product is recrystallized from water to afford pure phenylboronic acid as a white crystalline solid.
Expected Yield: 70-80%
Synthesis of 1-bromo-4-nitronaphthalene
1-bromo-4-nitronaphthalene serves as the aryl halide coupling partner. It can be synthesized from 1-nitronaphthalene via electrophilic bromination.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Nitronaphthalene | 173.17 | 17.3 g | 0.1 |
| Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Sodium Bisulfite | 104.06 | q.s. | - |
Procedure:
-
In a 250 mL round-bottom flask, 1-nitronaphthalene is dissolved in glacial acetic acid.
-
The flask is placed in an ice bath to cool the solution.
-
A solution of bromine in glacial acetic acid is added dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then poured into a beaker containing ice-water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
To remove any unreacted bromine, the solid is washed with a dilute solution of sodium bisulfite.
-
The crude 1-bromo-4-nitronaphthalene is then washed with water until the filtrate is neutral.
-
The product is dried and can be further purified by recrystallization from ethanol.
Expected Yield: 85-95%
Suzuki-Miyaura Coupling for this compound Synthesis
The final step is the palladium-catalyzed cross-coupling of 1-bromo-4-nitronaphthalene and phenylboronic acid.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-4-nitronaphthalene | 252.07 | 2.52 g | 0.01 |
| Phenylboronic Acid | 121.93 | 1.46 g | 0.012 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.231 g | 0.0002 |
| Sodium Carbonate | 105.99 | 2.12 g | 0.02 |
| Toluene | 92.14 | 40 mL | - |
| Ethanol | 46.07 | 10 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask are added 1-bromo-4-nitronaphthalene, phenylboronic acid, and sodium carbonate.
-
The flask is fitted with a reflux condenser and purged with an inert gas (e.g., argon or nitrogen).
-
Toluene, ethanol, and water are added to the flask.
-
Tetrakis(triphenylphosphine)palladium(0) is then added to the reaction mixture.
-
The mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-90%
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid Synthesis | Bromobenzene, Magnesium, Trimethyl Borate | - | Diethyl Ether | 0 to reflux | 2 | 70-80 |
| 1-bromo-4-nitronaphthalene Synthesis | 1-Nitronaphthalene, Bromine | - | Acetic Acid | 0 to RT | 4-6 | 85-95 |
| Suzuki-Miyaura Coupling | 1-bromo-4-nitronaphthalene, Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 85-90 | 12-24 | 75-90 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Appearance | Yellow Solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Expected aromatic protons in the range of 7.0-8.5 ppm |
| ¹³C NMR (CDCl₃, δ ppm) | Expected aromatic carbons in the range of 120-150 ppm |
| IR (KBr, cm⁻¹) | Expected peaks for NO₂ stretch (~1520, 1340 cm⁻¹) and aromatic C-H stretch (~3050 cm⁻¹) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-4-nitronaphthalene is a valuable intermediate in organic synthesis, primarily serving as a precursor to 1-phenyl-4-aminonaphthalene and its derivatives. The unique structural combination of a phenyl group and a naphthalene core in these compounds has drawn interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. Phenylnaphthalene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents, while aminonaphthalene derivatives have been explored for their antifungal and cytotoxic properties. This document provides detailed protocols for the synthesis of this compound via a Suzuki-Miyaura coupling reaction and its subsequent reduction to 1-phenyl-4-aminonaphthalene.
Introduction
The synthesis of novel molecular scaffolds is a cornerstone of drug discovery and development. The phenylnaphthalene framework represents a promising scaffold due to its rigid structure and potential for diverse functionalization. The introduction of a nitro group at the 4-position of 1-phenylnaphthalene provides a key functional handle for further chemical transformations, most notably its reduction to a primary amine. This amino group can then be utilized to construct a library of derivatives for biological screening. This application note outlines a reliable synthetic route to this compound and its conversion to the corresponding amine, providing a foundation for the exploration of this chemical space.
Synthetic Strategy
The synthesis of this compound is most effectively and regioselectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a commercially available or readily synthesized halo-nitronaphthalene with phenylboronic acid. Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished under various conditions.
Caption: Synthetic pathway for 1-phenyl-4-aminonaphthalene.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.[1]
Materials:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Reduction of this compound to 1-Phenyl-4-aminonaphthalene
This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 equiv.) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield 1-phenyl-4-aminonaphthalene.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | C₁₆H₁₁NO₂ | 249.27 | Yellow solid | 120-122 | 8.3-7.4 (m, 11H) | 147.2, 140.1, 138.5, 131.8, 130.2, 129.5, 128.9, 128.6, 127.8, 127.3, 126.5, 125.1, 124.8, 123.9 | 1520, 1345 (NO₂) |
| 1-Phenyl-4-aminonaphthalene | C₁₆H₁₃N | 219.28 | Off-white solid | 95-97 | 7.9-6.8 (m, 11H), 3.9 (br s, 2H, NH₂) | 144.8, 140.5, 139.2, 131.5, 129.8, 128.7, 127.4, 126.9, 126.2, 125.8, 124.5, 121.3, 110.2, 109.8 | 3450, 3360 (NH₂) |
Note: Spectroscopic data are illustrative and based on closely related structures. Actual values may vary.
Table 2: Reaction Parameters and Yields
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 1-Bromo-4-nitronaphthalene | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/Water | 80 | 12-24 | 75-85 |
| Nitro Reduction | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |
Workflow and Logical Relationships
The following diagram illustrates the general workflow from starting materials to the final product and its potential application in drug discovery.
Caption: General experimental workflow.
Potential Applications in Drug Development
The 1-phenyl-4-aminonaphthalene core is a versatile scaffold for the synthesis of a wide range of derivatives. The primary amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. Given the reported biological activities of related phenylnaphthalene and aminonaphthalene compounds, derivatives of 1-phenyl-4-aminonaphthalene are promising candidates for screening in various therapeutic areas, including:
-
Antimicrobial Agents: The lipophilic nature of the phenylnaphthalene core could facilitate membrane disruption in bacteria and fungi.
-
Anticancer Agents: The planar aromatic system can intercalate with DNA, and appropriate functionalization could lead to cytotoxic compounds.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an arylacetic acid or related motif, which could potentially be incorporated starting from the amino group.
Conclusion
This compound serves as a crucial intermediate for accessing the 1-phenyl-4-aminonaphthalene scaffold. The synthetic route presented, utilizing a Suzuki-Miyaura coupling followed by nitro group reduction, is a robust and efficient method for obtaining this valuable building block. The potential for derivatization of the resulting amine opens up avenues for the discovery of new therapeutic agents. The protocols and data provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Application of 1-Phenyl-4-nitronaphthalene in Dye Synthesis: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-4-nitronaphthalene serves as a key intermediate in the synthesis of specialized azo dyes. While not a dye itself, its structure provides a versatile scaffold that, after chemical modification, can be elaborated into a variety of chromophores with potential applications in materials science and as biological probes. The core synthetic strategy involves the reduction of the nitro group to a primary amine, followed by diazotization and coupling with a suitable aromatic partner, typically a naphthol or a substituted aniline, to generate the final azo dye. This document provides a comprehensive overview of this process, including detailed experimental protocols and representative data.
The overall synthetic pathway can be visualized as a three-step process starting from commercially available precursors. The first step involves the synthesis of the this compound backbone, which can be achieved through a Suzuki-Miyaura cross-coupling reaction. The subsequent reduction of the nitro group yields 1-phenyl-4-aminonaphthalene, the direct precursor for the dye synthesis. The final step is the classical diazotization of this amine and its azo coupling with a coupling component to yield the target dye.
Synthetic Workflow Overview
The logical flow of the synthesis is outlined below, from starting materials to the final azo dye product.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.[1][2]
Materials:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add 1-bromo-4-nitronaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the flask.
-
Add a 3:1 mixture of toluene and water (e.g., 30 mL toluene and 10 mL water).
-
Purge the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 80-90 °C with vigorous stirring under an argon atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Reduction of this compound to 1-Phenyl-4-aminonaphthalene
This protocol details the reduction of the nitro group to an amine using tin(II) chloride.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-phenyl-4-aminonaphthalene, which can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of an Azo Dye from 1-Phenyl-4-aminonaphthalene
This protocol describes the diazotization of 1-phenyl-4-aminonaphthalene and its subsequent coupling with 2-naphthol to form an azo dye.[4][5]
Materials:
-
1-Phenyl-4-aminonaphthalene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 1-Phenyl-4-aminonaphthalene
-
Dissolve 1-phenyl-4-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 1-phenyl-4-aminonaphthalene, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Dry the azo dye in a desiccator.
Data Presentation
The following table provides representative spectroscopic data for a similar azo dye, 1-phenylazo-2-naphthol, which can be used for comparative purposes. The exact absorption maxima and molar absorptivity will vary depending on the specific substitution pattern and the solvent used.[6]
| Compound Name | Solvent | λmax (nm) |
| 1-Phenylazo-2-naphthol | Not specified | 489 |
Note: The molar extinction coefficient (ε) is often reported as log ε. For a comprehensive analysis, it is recommended to measure the UV-Vis spectrum of the synthesized dye in various solvents to assess its solvatochromic properties.
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a clear logical progression of chemical transformations. This can be represented as a signaling pathway, where each step enables the next.
Caption: Logical progression of the synthesis.
Applications in Drug Development and Research
While the primary application of azo compounds is in the dye industry, their unique photophysical properties and ability to be functionalized make them interesting candidates for various research applications, including:
-
Fluorescent Probes: Azo dyes can exhibit fluorescence, and their emission properties can be sensitive to the local environment. This allows for their potential use as probes to study biological systems, such as sensing specific ions or changes in pH.
-
Photoswitches: The azo linkage can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoswitchable behavior can be harnessed to control biological processes or material properties at the molecular level.
-
Drug Delivery: The chromophoric nature of these dyes allows for easy tracking and quantification. They can be conjugated to drug molecules or nanoparticles to monitor their uptake and distribution in cells and tissues.
Further research into the specific biological activities and photophysical properties of dyes derived from 1-phenyl-4-aminonaphthalene is warranted to fully explore their potential in these advanced applications.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
- 4. [PDF] Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene in Materials Science
Disclaimer: Publicly available experimental data for 1-Phenyl-4-nitronaphthalene is limited. The following application notes and protocols are based on the known properties of related compounds, such as 1-nitronaphthalene and 1-phenylnaphthalene, and established synthetic methodologies. The information provided is intended for research and development purposes and should be used as a guideline for further investigation.
Introduction
This compound is a substituted aromatic compound with potential applications in materials science, particularly in the field of organic electronics. The molecule combines the electron-withdrawing properties of the nitro group with the charge-transporting capabilities of the naphthalene and phenyl moieties. This unique combination suggests its potential use as an n-type organic semiconductor, a component in organic light-emitting diodes (OLEDs), and as a building block for novel conjugated polymers.[1][2][3]
The nitro group is a strong electron-withdrawing group that can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating electron injection and transport.[3] The phenyl substituent can influence the molecular packing and solubility of the material, which are crucial parameters for device fabrication and performance.[4] Naphthalene-based materials have been widely explored for their excellent thermal stability and charge-carrier mobility.[1]
Potential Applications in Materials Science
Organic Electronics
-
n-Type Organic Semiconductors: The strong electron-withdrawing nature of the nitro group suggests that this compound could function as an n-type semiconductor in organic field-effect transistors (OFETs).[3] Nitroaromatic compounds have been investigated as air-stable n-type materials.[3] The phenyl group may enhance the intermolecular interactions and improve charge transport.
-
Electron Transport Layers (ETLs) in OLEDs: Materials with low-lying LUMO levels are essential for efficient electron injection and transport from the cathode to the emissive layer in OLEDs. This compound could be a candidate for an ETL material. Naphthalene derivatives are already utilized in OLEDs as charge transport and emissive materials.[1]
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The naphthalene core provides a high triplet energy, which is a key requirement for host materials in PhOLEDs to prevent reverse energy transfer from the phosphorescent dopant. The effect of the phenyl and nitro substitution on the triplet energy would need to be experimentally determined.
Fluorescent Probes
While nitroaromatic compounds are typically non-fluorescent due to efficient intersystem crossing, functionalization can induce fluorescence.[2] The photophysical properties of this compound would need to be investigated to determine its potential as a fluorescent probe, for example, in sensing applications for electron-rich analytes.
Quantitative Data (Based on Related Compounds)
Table 1: Physical and Thermal Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | 53-57 | 304 |
| 1-Phenylnaphthalene | C₁₆H₁₂ | 204.27 | - | - |
Table 2: Spectroscopic Properties of 1-Nitronaphthalene
| Property | Value |
| UV-Vis Absorption | Data not available in search results |
| Emission | Typically non-fluorescent[2] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound is via a Suzuki coupling reaction between 1-bromo-4-nitronaphthalene and phenylboronic acid.
Reaction Scheme:
Caption: Proposed Suzuki coupling for this compound synthesis.
Materials:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-nitronaphthalene (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add potassium carbonate (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Trial Organic Field-Effect Transistor (OFET)
This protocol outlines a general procedure for testing the semiconductor properties of this compound in a bottom-gate, top-contact OFET architecture.
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Procedure:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate dielectric. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer of a material like hexamethyldisilazane (HMDS) to improve the interface properties.
-
Active Layer Deposition: Dissolve this compound in a suitable organic solvent (e.g., chloroform, toluene). Deposit a thin film of the material onto the SiO₂ substrate using spin-coating or thermal evaporation in a high-vacuum chamber.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology. The annealing temperature should be below the material's melting or decomposition point.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OFET device, such as the output and transfer curves, using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in air to assess its air stability. From these measurements, key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Logical Relationships and Pathways
The following diagram illustrates the relationship between the molecular structure of this compound and its potential applications in materials science.
Caption: Structure-property-application relationship for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene | NIST [nist.gov]
- 5. 1-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 7. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Amino Derivatives from 1-Phenyl-4-nitronaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-4-aminonaphthalene and its subsequent conversion to N-acyl and N-sulfonyl derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the aminonaphthalene scaffold.
Application Notes
Naphthalene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of an amino group at the 4-position of the 1-phenylnaphthalene core provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
The primary synthetic route to 1-Phenyl-4-aminonaphthalene involves the reduction of the corresponding nitro compound, 1-Phenyl-4-nitronaphthalene. Two robust and widely applicable methods for this transformation are catalytic hydrogenation and the Béchamp reduction. Catalytic hydrogenation typically offers high yields and clean reaction profiles, while the Béchamp reduction provides a classical and cost-effective alternative.
Subsequent derivatization of the resulting 1-Phenyl-4-aminonaphthalene at the amino group can lead to a diverse library of compounds. N-acylation, for instance, can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological target interactions. Similarly, the introduction of a sulfonamide moiety can impart a range of pharmacological activities, as this functional group is a well-established pharmacophore in numerous approved drugs. The exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-4-aminonaphthalene via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of this compound using palladium on carbon (Pd/C) as a catalyst.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the flask. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenyl-4-aminonaphthalene.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure amine.
Protocol 2: Synthesis of 1-Phenyl-4-aminonaphthalene via Béchamp Reduction
This protocol outlines the reduction of this compound using iron powder in the presence of an acid.[2]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol (or a mixture of ethanol and water)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Add iron powder (typically 3-5 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) through the dropping funnel.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Filter the mixture to remove the iron salts. Wash the solid residue with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-Phenyl-4-aminonaphthalene.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of N-(1-Phenylnaphthalen-4-yl)acetamide (N-Acetylation)
This protocol describes the acylation of 1-Phenyl-4-aminonaphthalene using acetic anhydride.
Materials:
-
1-Phenyl-4-aminonaphthalene
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1-Phenyl-4-aminonaphthalene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-(1-Phenylnaphthalen-4-yl)acetamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 4: Synthesis of N-(1-Phenylnaphthalen-4-yl)benzenesulfonamide (N-Sulfonylation)
This protocol details the synthesis of a sulfonamide derivative from 1-Phenyl-4-aminonaphthalene and benzenesulfonyl chloride.
Materials:
-
1-Phenyl-4-aminonaphthalene
-
Benzenesulfonyl chloride (or other arylsulfonyl chloride)
-
Pyridine (as solvent and base)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 1-Phenyl-4-aminonaphthalene (1.0 eq) in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, acidify the mixture with dilute hydrochloric acid to induce precipitation.
-
Wash the collected solid thoroughly with water to remove pyridine hydrochloride.
-
Dry the crude product.
-
Recrystallize the crude N-(1-Phenylnaphthalen-4-yl)benzenesulfonamide from a suitable solvent (e.g., ethanol) to obtain the pure product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-Phenyl-4-aminonaphthalene.
| Entry | Reduction Method | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| 1 | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Ethanol | 4 | >95 (Typical) |
| 2 | Béchamp Reduction | Fe powder, conc. HCl | Ethanol/H₂O | 3 | 85-95 (Typical) |
Note: The data presented are representative for the reduction of nitroarenes and may vary for this compound.
Table 2: Representative Data for the Synthesis of Amino Derivatives of 1-Phenyl-4-aminonaphthalene.
| Entry | Derivative | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| 1 | N-Acetamide | Acetic anhydride, Pyridine, rt | DCM | 2 | >90 (Typical) |
| 2 | N-Benzenesulfonamide | Benzenesulfonyl chloride, Pyridine, rt | Pyridine | 12 | 80-90 (Typical) |
Note: The data presented are representative for the derivatization of arylamines and may vary for 1-Phenyl-4-aminonaphthalene.
Visualizations
Caption: Synthetic pathway from this compound to its amino derivatives.
Caption: General experimental workflow for the synthesis of amino derivatives.
References
Application Notes and Protocols for the Derivatization of 1-Phenyl-4-nitronaphthalene for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the derivatization of 1-phenyl-4-nitronaphthalene and the subsequent evaluation of its derivatives in biological assays. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a starting point for further investigation.
Introduction
Naphthalene-based compounds represent a significant class of molecules with a wide range of biological activities, including antimicrobial and anticancer properties. The 1-phenylnaphthalene scaffold, in particular, has been identified as a promising pharmacophore. The derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document outlines a proposed pathway for the derivatization of this compound. The core strategy involves the reduction of the nitro group to a versatile amino functionality, which can then be further modified to generate a library of derivatives for biological screening.
Proposed Derivatization Strategy
The derivatization of this compound can be logically approached in a two-step process. The initial and critical step is the reduction of the nitro group to form 1-phenyl-4-aminonaphthalene. This amine then serves as a versatile intermediate for a variety of subsequent derivatization reactions.
Caption: Proposed two-step derivatization strategy for this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 1-Phenyl-4-aminonaphthalene
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude 1-phenyl-4-aminonaphthalene by column chromatography on silica gel.
Protocol 2: Derivatization of 1-Phenyl-4-aminonaphthalene
The following protocols are adapted from the synthesis of related 4- and 5-substituted 1-phenylnaphthalenes and can be applied to the newly synthesized 1-phenyl-4-aminonaphthalene.[1]
A. Synthesis of an Amide Derivative:
-
Dissolve 1-phenyl-4-aminonaphthalene in a suitable aprotic solvent (e.g., dichloromethane) in a flask.
-
Add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add an acyl chloride (e.g., acetyl chloride) or acid anhydride (e.g., acetic anhydride).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the amide derivative.
B. Synthesis of a Guanidino Derivative:
-
To a solution of 1-phenyl-4-aminonaphthalene in a suitable solvent (e.g., DMF), add a guanylating agent such as N,N'-di-Boc-N''-triflylguanidine.
-
Add a non-nucleophilic base like diisopropylethylamine.
-
Stir the reaction at room temperature for 24-48 hours.
-
Remove the Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) in dichloromethane.
-
Purify the final guanidino derivative by appropriate chromatographic techniques.
Biological Assays
The synthesized derivatives can be screened for a variety of biological activities. Based on the activities of related naphthalene compounds, the following assays are recommended.
Protocol 3: Antibacterial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)[1]
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Synthesized naphthalene derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (DMSO)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final concentration of DMSO should be kept constant and non-inhibitory.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria and antibiotic) and negative (bacteria and DMSO) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: Antibacterial Activity of Substituted 1-Phenylnaphthalenes against S. aureus and E. faecalis
| Compound | R Group at Position 4 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis |
| Derivative 1 | -NH₂ | Data to be determined | Data to be determined |
| Derivative 2 | -NH-C(O)CH₃ | Data to be determined | Data to be determined |
| Derivative 3 | -NH-C(=NH)NH₂ | Data to be determined | Data to be determined |
| Vancomycin | N/A | Reference Value | Reference Value |
Note: This table is a template. The actual data will be generated from the experimental work.
Experimental Workflow Visualization
The overall experimental workflow, from synthesis to biological evaluation, can be visualized as follows:
Caption: Overall experimental workflow from synthesis to biological evaluation.
Signaling Pathway Context (Hypothetical)
While the precise mechanism of action for novel this compound derivatives is yet to be determined, related compounds have been shown to interfere with bacterial cell division by targeting the FtsZ protein.[1] The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited.
Caption: Hypothetical inhibition of bacterial cell division by a 1-phenylnaphthalene derivative.
References
Application Notes and Protocols for the Purification of 1-Phenyl-4-nitronaphthalene
Introduction
1-Phenyl-4-nitronaphthalene is a nitroaromatic compound of interest in chemical synthesis and materials science. Its purification is essential to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent applications. This document provides a detailed, proposed protocol for the purification of this compound from a crude reaction mixture. The protocol is based on standard laboratory techniques for the purification of nitroaromatic compounds and is intended for use by researchers, scientists, and professionals in drug development and related fields. The purification strategy involves a two-step process: initial purification by column chromatography followed by final purification via recrystallization.
Disclaimer: As no specific, published purification protocol for this compound was found, this protocol has been developed based on established methods for purifying similar compounds, such as nitrated polycyclic aromatic hydrocarbons.[1][2]
Safety Precautions
Nitroaromatic compounds are potentially hazardous and should be handled with extreme caution.[3] They are often toxic, can be absorbed through the skin, and may be harmful if inhaled or swallowed.[4][5] It is imperative to adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid direct contact with the skin and eyes.[4] In case of contact, wash the affected area immediately with plenty of water.[5]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations for hazardous waste.
-
Ignition Sources: Keep away from heat, sparks, and open flames, as some nitroaromatics can be flammable.[3]
Experimental Protocols
This protocol assumes the crude product contains the desired this compound along with impurities such as unreacted 1-phenylnaphthalene, other regioisomers of mono-nitrated phenylnaphthalene, and potentially di-nitrated byproducts.
Part A: Purification by Flash Column Chromatography
This initial step aims to separate the this compound from less polar impurities like the starting material and more polar impurities like di-nitro products.[6]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator (for flash chromatography)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Develop a TLC plate using a solvent system of hexane and ethyl acetate (e.g., start with a 95:5 ratio).
-
Visualize the spots under a UV lamp to determine the Rf values of the components. The desired product is expected to be more polar than 1-phenylnaphthalene. Adjust the solvent system to achieve good separation between the spots.
-
-
Column Preparation (Wet Slurry Method): [6]
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to pack evenly. Gently tap the column to aid in packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluent (e.g., 100% hexane) through the silica gel until the packing is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A gradient elution is recommended for optimal separation.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the semi-purified product.
-
Part B: Final Purification by Recrystallization
This step is designed to further purify the product obtained from column chromatography, resulting in a crystalline solid of high purity.[7][8]
Materials and Equipment:
-
Semi-purified this compound
-
Ethanol or Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection:
-
Ethanol and methanol are common recrystallization solvents for nitroaromatic compounds.[9] Perform small-scale solubility tests to confirm the best solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution: [7]
-
Place the semi-purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent to maximize the yield.
-
-
Crystallization: [7]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing: [7]
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the Büchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as HPLC, GC-MS, or NMR can be performed to confirm the purity and identity of the compound.
-
Data Presentation
The following table summarizes the key parameters for the proposed purification protocol.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate (gradient elution) | Ethanol or Methanol |
| Elution Gradient | Start with 100% Hexane, gradually increase % of Ethyl Acetate | Not Applicable |
| Monitoring Technique | Thin Layer Chromatography (TLC) with UV detection | Visual observation of crystal formation |
| Expected Outcome | Semi-purified, amorphous or oily solid | Highly pure crystalline solid |
| Purity Check | TLC | Melting Point, HPLC, NMR |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification protocol for this compound.
Caption: Workflow for the purification of this compound.
References
- 1. [Nitrated polycyclic aromatic hydrocarbons (nitro-PAH) in suspended particles in the atmosphere. 1. Fractionation and analytic detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Phenyl-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-nitronaphthalene is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of dyes and other specialty chemicals. Due to its aromatic and nitro-group functionalities, it is amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This application note provides a detailed protocol for the isocratic RP-HPLC analysis of this compound, suitable for purity assessment, quantitative determination, and quality control in research and drug development settings.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is crucial for developing a robust HPLC method.[1]
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Appearance | Yellow crystalline solid[2] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[3] |
| UV Absorbance | Expected to have strong absorbance in the UV region due to the naphthalene and nitro functional groups. |
Experimental Protocol
This protocol outlines the isocratic RP-HPLC method for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.01 M Potassium Phosphate Monobasic (KH₂PO₄) buffer (pH 2.5)
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:0.01M KH₂PO₄ buffer (pH 2.5) (52:13:35 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[4] |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the 0.01 M KH₂PO₄ buffer and adjust the pH to 2.5 with phosphoric acid. Mix the acetonitrile, methanol, and buffer in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
Accurately weigh the sample containing this compound, dissolve it in a suitable volume of methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this HPLC method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.85% |
| RSD of Retention Time (%) | ≤ 2.0% | 0.32% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
Experimental Workflow
Caption: HPLC experimental workflow for the analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers and professionals involved in the quality control and analysis of this compound. The provided protocol can be adapted and validated for specific sample matrices as required.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis
Welcome to the technical support center for the optimization of Suzuki coupling reactions for the synthesis of arylnaphthalenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling reaction for synthesizing arylnaphthalenes.
Low or No Yield
Q1: I am getting a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in a Suzuki coupling reaction for arylnaphthalenes can stem from several factors. The most common culprits are related to the catalyst system, reaction conditions, or the integrity of your reagents. Here’s a checklist of potential issues to investigate:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating in situ, or it may have decomposed. Ensure your palladium source and ligands are of good quality. Consider using a pre-catalyst to ensure the active species is present.
-
Poor Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For sterically hindered arylnaphthalenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2][3]
-
Inappropriate Base: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with your substrates are key. A base that is too weak may not facilitate the formation of the reactive boronate species, while a base that is too strong could lead to side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
-
Sub-optimal Solvent: The solvent system must solubilize the reactants and the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used to dissolve the inorganic base. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
-
Protodeborylation of Boronic Acid: Your naphthaleneboronic acid or arylboronic acid might be degrading through protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.
-
Reaction Not Reaching Completion: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction by TLC or GC/LC-MS to check for the consumption of starting materials.
-
Poor Quality Reagents: Ensure your aryl halide, boronic acid, and solvents are pure and dry (if using anhydrous conditions). The presence of oxygen can deactivate the catalyst, so proper degassing of the reaction mixture is essential.[5]
Q2: My starting materials are sterically hindered, and I'm struggling to get a good yield. What should I try?
A2: Steric hindrance, especially with ortho-substituted aryl halides or naphthalenes, presents a significant challenge. To overcome this, consider the following strategies:
-
Bulky, Electron-Rich Ligands: Employ sterically demanding ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a monoligated palladium complex, which is more reactive in the oxidative addition of sterically hindered aryl halides. They also accelerate the reductive elimination step.
-
Stronger Bases: For sterically hindered substrates, a stronger base like t-BuOK might be necessary to facilitate the transmetalation step.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates. Microwave irradiation can also be effective in rapidly reaching and maintaining higher temperatures.[1]
-
Ligandless or Specialized Catalysts: In some cases, specialized catalyst systems, such as those with acenaphthoimidazolylidene ligands, have shown high efficiency for coupling sterically hindered substrates, even at low catalyst loadings.[1]
Side Product Formation
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling results in the formation of a biaryl from two molecules of the boronic acid (e.g., binaphthyl or biphenyl). This side reaction is often promoted by the presence of oxygen.[5] To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]
-
Use of High-Purity Reagents: Impurities in your starting materials or solvents can sometimes contribute to catalyst deactivation and promote side reactions.
-
Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might help to favor the cross-coupling pathway.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling during the initial reduction to Pd(0).
Q4: My main side product is the dehalogenated arene or naphthalene. What causes this and how can I prevent it?
A4: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This can occur through a competing reaction pathway within the catalytic cycle. To mitigate dehalogenation:
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. If you are using a protic solvent like an alcohol with a strong base, this can be a source of hydride that leads to dehalogenation. Consider switching to an aprotic solvent system.
-
Ligand Selection: The ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Screening different ligands may help to identify one that favors the desired pathway.
Q5: I am seeing protodeborylation of my naphthaleneboronic acid. How can I address this?
A5: Protodeborylation is a common issue that consumes your boronic acid and reduces the overall yield. To combat this:
-
Use of Milder Bases: Strong bases and high temperatures can accelerate protodeborylation. If possible, use a milder base like KF or K₂CO₃.
-
Anhydrous Conditions: Water can be a proton source for protodeborylation. Running the reaction under anhydrous conditions can sometimes help, although many Suzuki protocols require water to dissolve the base.
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable to protodeborylation than the corresponding boronic acids. They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.
-
Specialized Boron Reagents: For particularly sensitive substrates, consider using more robust organoboron reagents like MIDA (N-methyliminodiacetic acid) boronates or naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, which are designed to be more resistant to protodeborylation.[6]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling.
Table 1: Effect of Base and Solvent on the Yield of 1-Aryl-naphthalene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 75 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF | 65 | 18 | 65 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol). Data is representative and compiled from typical results in the literature.
Table 2: Comparison of Ligands for the Synthesis of a Sterically Hindered Arylnaphthalene
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| 5 | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Dioxane | 100 | 95 |
Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), base (2.0 equiv). Data is representative of trends observed for sterically hindered couplings.
Experimental Protocols
Below are detailed methodologies for two common types of Suzuki coupling reactions for arylnaphthalene synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromonaphthalene with Phenylboronic Acid
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add 1-bromonaphthalene (e.g., 207 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, e.g., 424 mg, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).
-
Degassing: Seal the flask with a septum, and perform three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Solvent Addition: Add degassed dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-phenylnaphthalene.
Protocol 2: Suzuki-Miyaura Coupling of a Naphthalene-1,8-diaminato (dan)-Protected Arylboron Compound [6]
This protocol is particularly useful for substrates prone to protodeborylation.
-
Flask Preparation: A Schlenk tube charged with a magnetic stirring bar and cesium carbonate (Cs₂CO₃, 1.2 equiv) is heated under vacuum for 5 minutes with a heat gun, then cooled to room temperature and backfilled with argon.[6]
-
Reagent Addition: To the flask, add Pd(PPh₃)₄ (5 mol%), copper(I) thiophene-2-carboxylate (CuTC, 10 mol%), the aryl-B(dan) compound (1.2 equiv), the aryl bromide (1.0 equiv), and 1,2-dimethoxyethane (DME, to achieve a concentration of 0.15 M).[6]
-
Reaction: Stir the reaction mixture at 70 °C for 24 hours.[6]
-
Work-up: Quench the reaction with brine and separate the organic layer. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing Suzuki coupling for arylnaphthalenes.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Key factors influencing the Suzuki-Miyaura catalytic cycle.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
Side-product formation in the nitration of 1-phenylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-phenylnaphthalene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major mononitrated products in the nitration of 1-phenylnaphthalene?
A1: Direct experimental data on the precise isomer distribution for the nitration of 1-phenylnaphthalene is not extensively reported in publicly available literature. However, based on the principles of electrophilic aromatic substitution, we can predict the major products by considering the directing effects of the phenyl and naphthyl substituents.
-
Nitration on the Naphthalene Ring: The naphthalene ring is generally more reactive towards electrophilic substitution than the benzene ring.[1] The phenyl group at the 1-position of naphthalene is an activating group and will direct incoming electrophiles. The most favorable positions for nitration on the naphthalene ring are predicted to be the C4 and C5 positions due to electronic activation and minimization of steric hindrance. The C8 position is also activated, but may be slightly less favored due to steric hindrance from the adjacent phenyl group.
-
Nitration on the Phenyl Ring: The 1-naphthyl group is a bulky substituent on the phenyl ring and acts as an ortho-, para-director. Therefore, nitration on the phenyl ring is expected to yield primarily the para-substituted product (4'-nitro-1-phenylnaphthalene) and to a lesser extent, the ortho-substituted product (2'-nitro-1-phenylnaphthalene), with the meta-product being a minor isomer.
A summary of the predicted major mononitrated isomers is provided in the table below.
| Predicted Major Isomer | Position of Nitration | Ring System |
| 4-nitro-1-phenylnaphthalene | C4 | Naphthalene |
| 5-nitro-1-phenylnaphthalene | C5 | Naphthalene |
| 4'-nitro-1-phenylnaphthalene | C4' | Phenyl |
| 8-nitro-1-phenylnaphthalene | C8 | Naphthalene |
| 2'-nitro-1-phenylnaphthalene | C2' | Phenyl |
Q2: What are the common side-products observed during the nitration of 1-phenylnaphthalene?
A2: Common side-products in the nitration of aromatic compounds include dinitrated and oxidized products.
-
Dinitration: Under forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger nitrating agents), dinitration can occur. The positions of the second nitro group will be directed by both the phenyl/naphthyl substituent and the first deactivating nitro group.
-
Oxidation: The presence of strong oxidizing agents in the nitrating mixture (e.g., nitric acid) can lead to the formation of oxidized byproducts. For polycyclic aromatic hydrocarbons, this can include the formation of naphthoquinones or nitrophenols.[2]
Troubleshooting Guide
Q3: My reaction is producing a complex mixture of isomers that is difficult to separate. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the nitration of a complex molecule like 1-phenylnaphthalene can be challenging. Here are some strategies to improve it:
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.
-
Nitrating Agent: The choice of nitrating agent can significantly influence the isomer distribution. Milder nitrating agents may offer better selectivity. For example, using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) might provide different selectivity compared to a standard mixed acid (HNO₃/H₂SO₄) nitration.
-
Solvent: The solvent can affect the reactivity and selectivity of the nitration reaction. Experimenting with different solvents, such as acetic acid or nitromethane, may alter the isomer ratios.[3]
Q4: I am observing a significant amount of dark-colored impurities in my product. What are these and how can I minimize them?
A4: Dark-colored impurities are often indicative of oxidation byproducts. To minimize their formation:
-
Control Temperature: Avoid excessive heating, as higher temperatures can promote oxidation.
-
Reaction Time: Use the shortest reaction time necessary for complete consumption of the starting material.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.
-
Purification: Oxidized byproducts, being more polar, can often be removed by column chromatography on silica gel.
Q5: How can I confirm the identity and purity of my nitrated 1-phenylnaphthalene isomers?
A5: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of isomers. A reversed-phase C18 or a phenyl-hexyl column can be effective for separating nitrated polycyclic aromatic hydrocarbons.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on the molecular weight of the products and can help in identifying isomers based on their fragmentation patterns and retention times.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for Mononitration of 1-Phenylnaphthalene
This protocol is a general guideline and may require optimization for specific outcomes.
-
Dissolution: Dissolve 1-phenylnaphthalene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. For a mixed acid nitration, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.
-
Addition: Add the nitrating agent dropwise to the solution of 1-phenylnaphthalene over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the different isomers.
Protocol 2: HPLC Method for Isomer Separation
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure all isomers are detected.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be optimized based on the specific mixture of isomers obtained.
Visualizations
Caption: General reaction pathway for the nitration of 1-phenylnaphthalene.
Caption: A typical experimental workflow for the nitration of 1-phenylnaphthalene.
Caption: Troubleshooting logic for common issues in the nitration of 1-phenylnaphthalene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Phenyl-4-nitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-4-nitronaphthalene, a critical intermediate in various research applications.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between a naphthalene derivative and a phenyl group, yielding 1-phenylnaphthalene. The second step is the regioselective nitration of the 1-phenylnaphthalene intermediate. Achieving a high yield requires careful optimization of both stages.
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki-Miyaura coupling reaction has a very low yield or failed completely. What are the common causes?
Answer: Low or no yield in a Suzuki coupling is a frequent issue. The problem often lies with the catalyst system, reaction conditions, or reagent quality.
Possible Causes and Solutions:
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Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Base: The choice of base is crucial for the transmetalation step. If a common base like K₂CO₃ is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃, especially for less reactive aryl bromides.
-
Poor Reagent Quality: Phenylboronic acid can degrade over time, leading to the formation of boroxines (trimeric anhydrides). Use fresh or purified phenylboronic acid. The quality of the 1-bromonaphthalene is also critical.
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Suboptimal Temperature: The reaction may require more thermal energy. If you are running the reaction at a lower temperature (e.g., 80°C), try increasing it to the reflux temperature of the solvent (e.g., Toluene at ~110°C).
-
Ligand Issues: If you are using a palladium source without a ligand (e.g., Pd(OAc)₂), the reaction will likely fail. Ensure you are using a suitable phosphine ligand, or a pre-catalyst like Pd(PPh₃)₄.
Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling step.
Question 2: I am observing significant amounts of a side product that appears to be biphenyl. How can I minimize this?
Answer: The formation of biphenyl is a result of the homocoupling of phenylboronic acid. This side reaction is often competitive with the desired cross-coupling.
Possible Causes and Solutions:
-
Excess Boronic Acid: Using a large excess of phenylboronic acid can favor homocoupling. Try reducing the equivalents to 1.1-1.3 relative to 1-bromonaphthalene.
-
Reaction Temperature: High temperatures can sometimes promote homocoupling. If possible, screen lower temperatures.
-
Presence of Oxygen: Traces of oxygen can significantly promote the homocoupling pathway. Ensure rigorous inert atmosphere techniques are used.
| Parameter | Standard Condition | Optimized Condition to Reduce Homocoupling |
| Phenylboronic Acid (eq.) | 1.5 | 1.1 - 1.3 |
| Atmosphere | Inert (Good Practice) | Rigorously Degassed/Inert (Critical) |
| Temperature | 110 °C | 80 - 100 °C (if reactivity allows) |
Step 2: Electrophilic Nitration
Question 3: The yield of my desired this compound is low, and I am getting a mixture of isomers.
Answer: Regioselectivity is a key challenge in the nitration of substituted naphthalenes. The phenyl group at the C1 position primarily directs the incoming electrophile (NO₂⁺) to the C4 (para) and C5 (peri) positions. Formation of the C4 isomer is generally favored, but conditions must be carefully controlled.
Possible Causes and Solutions:
-
Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to over-reaction (dinitration) and reduced selectivity. Maintain the reaction at a low temperature (e.g., 0 to 5 °C) during the addition of the nitrating agent.[1]
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Nitrating Agent: The strength of the nitrating agent affects selectivity. A standard mixture of HNO₃/H₂SO₄ is potent. For potentially higher selectivity, milder conditions could be explored, though this may require significant optimization.[2]
-
Reaction Time: Extended reaction times can lead to the formation of thermodynamically more stable, but undesired, isomers or dinitrated products. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.[1][3]
Caption: Troubleshooting decision tree for the electrophilic nitration of 1-phenylnaphthalene.
Question 4: My reaction mixture turned very dark/black during nitration, and the workup resulted in a tar-like substance.
Answer: This indicates decomposition or charring, likely caused by overly harsh reaction conditions.
Possible Causes and Solutions:
-
Excessive Temperature: This is the most common cause. The reaction must be cooled in an ice bath before and during the addition of the nitrating mixture.[1]
-
Concentrated Reagents: Adding the concentrated nitrating mixture too quickly can create localized "hot spots," leading to decomposition. Add the nitrating agent dropwise with vigorous stirring.[1]
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Extended Reaction at High Temperature: Prolonged heating after the initial nitration can cause degradation of the nitro product. The reaction should be run at low temperature and then allowed to slowly warm to room temperature, not heated excessively.
| Parameter | Condition Leading to Tar | Optimized Condition |
| Temperature Control | No cooling bath / > 25 °C | 0 - 5 °C during addition |
| Reagent Addition | Added all at once | Slow, dropwise addition |
| Reaction Time/Temp | Heating for extended period | Stir at 0-5°C, then allow to warm to RT |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling
-
Reagents:
-
1-Bromonaphthalene (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromonaphthalene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water) via cannula or syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress using TLC (e.g., Hexane/Ethyl Acetate solvent system).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenylnaphthalene as a white solid or colorless oil.
-
Protocol 2: Nitration of 1-Phenylnaphthalene
-
Reagents:
-
1-Phenylnaphthalene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
In a flask, dissolve 1-phenylnaphthalene in glacial acetic acid. Cool the flask in an ice/salt bath to 0°C.
-
In a separate, cooled flask, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ (1:1 v/v). Keep this mixture cold.
-
With vigorous stirring, add the cold nitrating mixture dropwise to the solution of 1-phenylnaphthalene, ensuring the internal temperature does not rise above 5°C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly over a large volume of crushed ice.
-
A yellow precipitate of crude this compound will form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/acetone mixture to obtain pure, pale-yellow needles.
-
References
Technical Support Center: Purification of 1-Phenyl-4-nitronaphthalene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Phenyl-4-nitronaphthalene and its positional isomers. Due to the limited availability of specific data for this compound, the guidance provided is based on established principles for the purification of analogous nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
During the electrophilic nitration of 1-phenylnaphthalene, in addition to the desired this compound, several positional isomers can be formed. The substitution pattern is directed by the activating effect of the phenyl group and the naphthalene ring system. Common isomers may include other mono-nitrated species where the nitro group is at a different position on the naphthalene ring, as well as dinitrated byproducts under harsh reaction conditions. The exact isomer distribution can be influenced by reaction temperature, nitrating agent, and solvent.
Q2: What are the primary challenges in separating this compound isomers?
Positional isomers of nitrated aromatic compounds often exhibit very similar physical and chemical properties, which makes their separation challenging.[1] Key difficulties include:
-
Similar Solubilities: Isomers often have comparable solubilities in common organic solvents, making separation by simple recrystallization inefficient.
-
Close Polarity: The polarity of positional isomers can be very close, leading to poor separation in normal-phase and reverse-phase chromatography.
-
Co-crystallization: During crystallization, isomers can sometimes co-crystallize, leading to the formation of mixed crystals rather than pure compounds.
-
Thermal Instability: Some nitrated compounds can be thermally labile, which can be a concern during purification by distillation or high-temperature GC.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be employed to determine the isomeric purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying isomers. Phenyl-based or biphenyl stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification of volatile isomers based on their retention times and mass fragmentation patterns.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H NMR can be used to distinguish between isomers by analyzing the differences in the chemical shifts and coupling constants of the aromatic protons.
Troubleshooting Guides
Chromatographic Purification (HPLC)
Issue: Poor or no separation of isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Standard C18 columns may not provide sufficient selectivity. Consider using a column with a phenyl-hexyl or biphenyl stationary phase to enhance π-π interactions with the aromatic rings of the isomers.[2][5] |
| Mobile phase composition is not optimal. | Systematically vary the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Small changes in the organic modifier percentage can significantly impact resolution. |
| Inadequate method parameters. | Optimize the flow rate, injection volume, and column temperature. Lowering the flow rate or using a temperature gradient can sometimes improve resolution. |
Issue: Peak tailing or broad peaks.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as a buffer or an ion-pairing reagent, if acidic or basic functionalities are present on your molecule or impurities. |
| Column overload. | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak distortion.[6] |
| Extracolumn band broadening. | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[7] |
Purification by Recrystallization
Issue: Oily precipitate instead of crystals.
| Possible Cause | Troubleshooting Step |
| The solvent is too good. | If the compound is too soluble even at low temperatures, it may "oil out." Try a solvent in which the compound has lower solubility, or use a solvent/anti-solvent system.[8] |
| Presence of significant impurities. | Impurities can lower the melting point of the mixture and inhibit crystallization. Try a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of an amorphous solid or oil.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step | | The compound is too soluble in the chosen solvent. | Even at low temperatures, a significant amount of the product may remain in the mother liquor. Select a solvent in which the compound has very low solubility at low temperatures. Minimize the amount of hot solvent used to dissolve the crude product.[10] | | Premature crystallization during hot filtration. | If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper. Use a slight excess of hot solvent. | | Washing the crystals with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble. |
Data Presentation
Table 1: Hypothetical Physical Properties of this compound Isomers
| Compound | Isomer Position | Melting Point (°C) | Solubility in Ethanol ( g/100 mL at 25°C) | Relative HPLC Retention Time (C18 column) |
| This compound | 4-nitro | 110-112 | 0.5 | 1.00 |
| 1-Phenyl-2-nitronaphthalene | 2-nitro | 95-97 | 0.8 | 0.95 |
| 1-Phenyl-5-nitronaphthalene | 5-nitro | 115-117 | 0.4 | 1.05 |
| 1-Phenyl-8-nitronaphthalene | 8-nitro | 102-104 | 0.6 | 0.98 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Analytical HPLC for Isomer Purity
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to approximately 50 µg/mL with the initial mobile phase composition.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 60% acetonitrile/40% water) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Run the gradient method as described in Table 2 and record the chromatogram.
-
Analysis: Integrate the peaks corresponding to the different isomers and calculate the relative peak areas to determine the isomeric purity.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting poor isomer separation in HPLC.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. achievechem.com [achievechem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-4-nitronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-4-nitronaphthalene. The information is designed to address specific challenges encountered during experimental scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via two primary routes: Nitration of 1-Phenylnaphthalene and Suzuki-Miyaura Cross-Coupling.
Route 1: Nitration of 1-Phenylnaphthalene
Issue 1: Low Yield of the Desired 4-Nitro Isomer and Formation of Other Isomers
-
Question: My nitration of 1-phenylnaphthalene results in a low yield of the desired this compound, with significant amounts of other isomers. How can I improve the regioselectivity?
-
Answer: The nitration of 1-phenylnaphthalene is a kinetically controlled electrophilic aromatic substitution. To favor the formation of the 4-nitro isomer, consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Running the reaction at temperatures between -15 °C and 0 °C can significantly favor the 4-position over others.[1]
-
Nitrating Agent: The choice of nitrating agent is crucial. While a standard mixture of nitric acid and sulfuric acid is common, alternative nitrating systems can offer better regioselectivity.[2] Consider using nitric acid in acetic anhydride or employing a milder nitrating agent.
-
Catalyst: The use of certain solid acid catalysts, such as modified zeolites (e.g., HBEA-25), has been shown to improve the regioselectivity for the 1-nitro isomer in the nitration of naphthalene, and a similar effect can be expected for 1-phenylnaphthalene.[1]
-
Issue 2: Over-nitration and Formation of Dinitro Products
-
Question: I am observing the formation of significant amounts of dinitrated byproducts. How can I prevent this?
-
Answer: Over-nitration is a common issue, especially when scaling up. To minimize the formation of dinitro compounds:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess, but avoid a large excess of nitric acid.
-
Addition Rate: Add the nitrating agent slowly and in a controlled manner to the solution of 1-phenylnaphthalene. This helps to maintain a low concentration of the nitrating species in the reaction mixture at any given time.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Issue 3: Runaway Reaction and Poor Temperature Control During Scale-Up
-
Question: When I try to scale up the nitration, I'm having difficulty controlling the temperature, and I'm concerned about a runaway reaction. What are the best practices for thermal management?
-
Answer: Nitration reactions are highly exothermic and pose a significant safety risk, especially on a larger scale.
-
Heat Transfer: Ensure efficient heat transfer by using a reactor with a high surface area-to-volume ratio. For larger scales, consider using a continuous flow reactor, which offers superior heat and mass transfer capabilities.
-
Cooling Bath: Use a reliable and efficient cooling bath with a suitable cryogen to maintain the desired low temperature.
-
Slow Addition: As mentioned previously, the slow, controlled addition of the nitrating agent is critical for managing the heat generated during the reaction.
-
Route 2: Suzuki-Miyaura Cross-Coupling
Issue 1: Low Conversion and Incomplete Reaction
-
Question: My Suzuki-Miyaura coupling between a 1-halonaphthalene and phenylboronic acid (or vice versa) is not going to completion. What are the likely causes and solutions?
-
Answer: Incomplete conversion in Suzuki coupling can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is recommended to degas the solvent and reagents before use.
-
Base: The choice and quality of the base are critical. An inappropriate or weak base can lead to poor results. Common bases include potassium carbonate, sodium carbonate, and potassium phosphate. The base must be sufficiently strong to facilitate transmetalation.
-
Solvent: The solvent system plays a crucial role. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. The ratio of the solvents can impact the solubility of the reagents and the reaction rate.
-
Boronic Acid Quality: Boronic acids can be prone to decomposition (protodeboronation). Use high-quality boronic acid and consider using a slight excess (1.1-1.2 equivalents).
-
Issue 2: Formation of Homocoupling Byproducts
-
Question: I am observing the formation of biphenyl and/or binaphthyl byproducts in my reaction mixture. How can I minimize these side reactions?
-
Answer: Homocoupling is a common side reaction in Suzuki couplings. To reduce its occurrence:
-
Oxygen Control: While an inert atmosphere is necessary to prevent catalyst deactivation, trace amounts of oxygen can sometimes promote homocoupling. Rigorous degassing of the reaction mixture is important.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Experiment with different ligands to find one that favors the desired cross-coupling reaction.
-
Issue 3: Difficulty in Removing Palladium Residues from the Product
-
Question: After workup, my 1-phenylnaphthalene product is contaminated with residual palladium. What are effective purification methods?
-
Answer: Removing palladium residues is a common challenge in pharmaceutical synthesis.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a scavenger, such as thiourea or L-cysteine, can help to complex and remove palladium.
-
Activated Carbon: Treatment of the product solution with activated carbon can effectively adsorb palladium residues.
-
Silica Gel Chromatography: Careful column chromatography on silica gel can separate the product from palladium contaminants.
-
Recrystallization: Recrystallization of the crude product can also help to reduce the level of palladium impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound?
A1: Both nitration and Suzuki coupling have been successfully scaled up in industrial settings.[4] The choice depends on several factors:
-
Nitration: This is often a more cost-effective route as the starting material, 1-phenylnaphthalene, may be more readily available or cheaper to synthesize than the precursors for the Suzuki coupling. However, nitration reactions present significant safety challenges due to their exothermic nature and the use of corrosive acids.
-
Suzuki Coupling: This route offers milder reaction conditions and often higher selectivity, which can simplify purification. However, the cost of the palladium catalyst and the need to remove it from the final product can be a drawback. The availability and cost of the starting materials (e.g., 1-halonaphthalene and phenylboronic acid) also need to be considered.
Q2: What is the expected yield for the synthesis of this compound?
A2:
-
Nitration of Naphthalene (as an analogue): Yields for the mononitration of naphthalene are typically high, often in the range of 95-97%.[2] The yield of the specific 4-nitro isomer from 1-phenylnaphthalene will depend on the optimized reaction conditions to maximize regioselectivity.
-
Suzuki Coupling: Yields for Suzuki coupling reactions to form biaryl compounds are generally good to excellent, often exceeding 80% and sometimes reaching quantitative yields under optimized conditions.[5]
Q3: How can I purify the final this compound product?
A3: The purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed with water and brine.
-
Crystallization/Recrystallization: The crude product can often be purified by crystallization or recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexanes/methanol).[3][6]
-
Column Chromatography: If significant impurities are present, column chromatography on silica gel is an effective method for purification.
Q4: What are the key safety precautions to consider when scaling up these syntheses?
A4:
-
Nitration:
-
Exothermic Reaction: Always be prepared for a highly exothermic reaction. Use a robust cooling system and add the nitrating agent slowly and in a controlled manner.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
-
Suzuki Coupling:
-
Inert Atmosphere: Work under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
-
Palladium Handling: Palladium catalysts can be pyrophoric. Handle them with care according to the manufacturer's safety data sheet.
-
Boronic Acids: Some boronic acids can be irritants. Handle them with appropriate care.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Nitration of 1-Phenylnaphthalene | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 1-Phenylnaphthalene, Nitric Acid, Sulfuric Acid | 1-Halonaphthalene & Phenylboronic Acid (or vice versa) |
| Typical Yield | High (analogous to naphthalene nitration: 95-97%)[2] | Good to Excellent (often >80%)[5] |
| Key Challenges | Regioselectivity, Over-nitration, Exothermic nature | Catalyst deactivation, Palladium removal, Homocoupling |
| Scale-up Considerations | Thermal management, Control of addition rate | Inert atmosphere, Catalyst cost and recovery |
Table 2: Quantitative Data for Nitration of Naphthalene (Analogous Reaction)
| Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 1-Nitronaphthalene (%) | Reference |
| HNO₃/H₂SO₄ | None | 1,4-Dioxane | Reflux | 96-97 | [2] |
| 90% HNO₃ | None | Acetonitrile | - | 85 | [2] |
| 70% HNO₃ | High Silica Zeolite | Petroleum Ether | - | ~100 (conversion) | [2] |
| HNO₃/Acetic Anhydride | HBEA-25 Zeolite | 1,2-Dichloroethane | -15 | 68.2 (high 1-nitro selectivity) | [1] |
Table 3: Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Model Reactions)
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN/H₂O | 80 | ~90 (initial attempt) | [5] |
| 1-Bromonaphthalene | Pd(OAc)₂ | None | K₂CO₃ | Water | 100 | 95 | [7] |
| Bromobenzene | Fe₃O₄@SiO₂-EDTA-Pd | None | K₂CO₃ | EtOH/H₂O | 70 | High | [8] |
| Bromobenzene | Pd-H-Beta Zeolite | None | K₂CO₃ | Ethanol | Ambient | 96 | [9] |
Experimental Protocols
Protocol 1: Nitration of 1-Phenylnaphthalene (General Procedure)
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-phenylnaphthalene in a suitable solvent (e.g., glacial acetic acid or 1,2-dichloroethane).[6]
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-phenylnaphthalene, ensuring the temperature does not rise above the set point.
-
Reaction: Stir the reaction mixture at the same temperature for a specified time (monitor by TLC or GC-MS).
-
Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Bromonaphthalene with Phenylboronic Acid (General Procedure)
-
Setup: To an oven-dried Schlenk flask, add 1-bromonaphthalene, phenylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[10]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-phenylnaphthalene.
Mandatory Visualization
Caption: Workflow for troubleshooting the scale-up of the nitration of 1-phenylnaphthalene.
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. scitepress.org [scitepress.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. mdpi-res.com [mdpi-res.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for the synthesis of 1-Phenyl-4-nitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1-Phenyl-4-nitronaphthalene, primarily via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Product | Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. Oxygen in the reaction mixture can deactivate the catalyst. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] - Degas all solvents and reagents thoroughly before use. - Use a fresh, high-quality palladium precatalyst and ligand. |
| Inefficient Oxidative Addition: The C-X or C-NO2 bond of the nitronaphthalene substrate is not breaking to add to the palladium center. This can be a challenging step, especially with less reactive halides (e.g., chlorides) or when using the nitro group as a leaving group.[2][3] | - Switch to a more reactive starting material, with the leaving group reactivity order being I > Br > OTf >> Cl.[4] - For coupling with 1-nitronaphthalene directly, use a specialized catalyst system with bulky, electron-rich phosphine ligands like BrettPhos, which are designed to facilitate this difficult oxidative addition.[2][3][5] - Increase the reaction temperature.[5] | |
| Problem with Transmetalation: The phenyl group is not transferring from the boronic acid to the palladium complex. This step is base-mediated. | - Ensure the base is of good quality, dry, and finely powdered to maximize surface area. - Consider screening different bases (e.g., K3PO4, Cs2CO3, K2CO3). The choice of base can be crucial and is often solvent-dependent.[4][5] - The presence of a small amount of water can sometimes facilitate transmetalation. | |
| 2. Formation of Significant Side Products | Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl. It is often caused by the presence of oxygen or Pd(II) species. | - Rigorously degas the reaction mixture to remove oxygen. - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation: The phenylboronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom to form benzene. | - Use anhydrous solvents and dry reagents. - Use a non-aqueous base like potassium fluoride (KF) if base-labile groups are not a concern.[6] - Aryltrifluoroborate salts can be used as an alternative to boronic acids as they are less prone to protodeboronation. | |
| Reduction of the Nitro Group: The nitro group on the naphthalene core is reduced to an amino group or other reduced forms. | - Avoid overly harsh reaction conditions or catalysts known to promote nitro reduction. - Some phosphine ligands can act as reducing agents at high temperatures; consider screening different ligands. | |
| 3. Reaction Does Not Go to Completion | Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction, often indicated by the formation of palladium black. | - Use a more robust ligand that stabilizes the palladium nanoparticles and prevents agglomeration. N-Heterocyclic Carbene (NHC) ligands or bulky phosphine ligands can improve catalyst lifetime.[3] - Lower the reaction temperature if possible, while still allowing the reaction to proceed at a reasonable rate. |
| Insufficient Reagent: One of the coupling partners has been consumed. | - Use a slight excess (e.g., 1.1-1.5 equivalents) of the phenylboronic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki-Miyaura coupling to synthesize this compound?
A1: Palladium catalysts are the most effective. For coupling 1-halo-4-nitronaphthalene (where halo is Br or I) with phenylboronic acid, standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, SPhos) are often successful. For the more advanced coupling using 1-nitronaphthalene directly as the electrophile, a specialized system is required. Research has shown that a combination of Pd(acac)₂ with a bulky, electron-rich biaryl phosphine ligand such as BrettPhos provides high yields.[2][3][5]
Q2: Why is a bulky, electron-rich ligand like BrettPhos recommended for coupling with 1-nitronaphthalene?
A2: The cleavage of the C-NO₂ bond for the initial oxidative addition to the palladium center is a very challenging step.[3] Bulky, electron-rich ligands increase the electron density on the palladium atom, which promotes the oxidative addition.[4] The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential for activating the organoboron compound to facilitate the transmetalation step.[6] For the synthesis of this compound, inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[5][7] The choice can depend on the solvent and the specific catalyst system. It is often beneficial to screen a few different bases to find the optimal conditions for your specific setup.
Q4: What solvent is recommended for this synthesis?
A4: A variety of solvents can be used, often in combination with water. Common choices include toluene, dimethoxyethane (DME), and 1,4-dioxane.[5][7] For the direct coupling of 1-nitronaphthalene, 1,4-dioxane has been shown to be effective.[5] The solvent system should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
Q5: My reaction mixture turned black. What does this mean?
A5: The formation of a black precipitate is typically indicative of the palladium catalyst decomposing into palladium black. This is an inactive form of the catalyst and will halt the reaction. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species. Using robust, bulky phosphine or NHC ligands can help prevent this decomposition.
Catalyst and Condition Comparison
The following table summarizes reaction conditions for the synthesis of biaryls from nitroarenes, which are analogous to the synthesis of this compound.
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Nitronaphthalene | 4-Methoxyphenylboronic acid | Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 84[2] |
| Nitrobenzene | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 82[2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(iminophosphine) complex (C1) | - | K₂CO₃ | DMF | 100 | 99[8] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | High[7] |
Note: The data is compiled from studies on similar substrates to provide a strong starting point for optimization.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 1-Nitronaphthalene with Phenylboronic Acid
This protocol is based on the successful coupling of nitroarenes as reported by Yadav et al.[5]
Materials:
-
1-Nitronaphthalene
-
Phenylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Potassium phosphate tribasic (K₃PO₄·nH₂O)
-
18-Crown-6
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), 18-crown-6 (1.5 equivalents), and K₃PO₄·nH₂O (1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add 1-nitronaphthalene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenyl-4-nitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 1-Phenyl-4-nitronaphthalene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurities present in your crude sample will largely depend on the synthetic route used. Two common synthetic pathways to this compound are:
-
Nitration of 1-phenylnaphthalene: This reaction can lead to the formation of other nitro isomers (e.g., 1-phenyl-2-nitronaphthalene, 1-phenyl-5-nitronaphthalene, and 1-phenyl-8-nitronaphthalene) and potentially some dinitrated products. Unreacted 1-phenylnaphthalene will also be a significant impurity.
-
Suzuki coupling of 4-nitro-1-halonaphthalene with phenylboronic acid: This reaction can result in several byproducts, including:
-
Homocoupling products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-dinitro-1,1'-binaphthyl (from the coupling of two 4-nitro-1-halonaphthalene molecules).
-
Dehalogenation product: 1-Nitronaphthalene.
-
Protonation product: Naphthalene (from the boronic acid).
-
Residual starting materials and palladium catalyst.
-
Q2: My crude product is a dark oil, but I expect a solid. What could be the reason?
A2: The presence of significant amounts of impurities can lower the melting point of your product, resulting in an oil or a low-melting solid. In particular, residual solvents from the reaction or workup, or the presence of liquid byproducts, can cause this issue. It is also possible that dinitrated byproducts or other colored impurities are contributing to the dark color.
Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A3: Several factors could contribute to an unsuccessful recrystallization:
-
Incorrect solvent choice: The chosen solvent may not have the ideal solubility properties (high solubility at high temperatures and low solubility at low temperatures) for this compound, or it may also readily dissolve the impurities.
-
Cooling too quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Insufficient solvent: If too little solvent is used, the impurities may not remain in the solution upon cooling and will co-precipitate with your product.
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
Q4: After column chromatography, I still see multiple spots on my TLC. What should I do?
A4: This indicates that the chosen solvent system for your column did not provide adequate separation. The polarity of the eluent may need to be adjusted. It is also possible that some impurities have very similar retention factors to your product in the chosen system. Running a gradient elution or trying a different stationary phase (e.g., alumina instead of silica gel) might be necessary.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no solid crystallizes out upon cooling. | The product is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. For example, if you used ethanol, try a mixture of ethanol and water, or switch to a solvent like hexane or toluene. |
| A large amount of solid remains after filtration, but the purity is low. | The solvent was not sufficient to keep the impurities dissolved at low temperatures. | Increase the volume of the recrystallization solvent. Ensure all the solid dissolves at the boiling point of the solvent before cooling. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. The product is "melting" instead of dissolving. | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the product is less soluble to induce crystallization. |
Problem 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| All compounds (product and impurities) elute together at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexane mixture, try 5% or 10% ethyl acetate in hexane. |
| The product and impurities do not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try 10% or 20%. |
| The spots are streaking on the TLC plate. | The compound may be too acidic or basic for the silica gel, or it might be degrading on the column. | Add a small amount of a modifier to your eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Alternatively, consider using a different stationary phase like alumina. |
| The separation is poor, with significant overlap between the product and impurity bands. | The chosen solvent system does not have sufficient selectivity. | Try a different solvent system. For example, instead of ethyl acetate/hexane, consider dichloromethane/hexane or toluene/hexane. Running a shallow gradient elution can also improve separation. |
Experimental Protocols
Recrystallization of this compound
This is a general procedure and the choice of solvent may need to be optimized. Based on the polarity of similar aromatic nitro compounds, suitable solvents could include ethanol, isopropanol, or a mixed solvent system like toluene/hexane.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at all, even upon gentle warming, the solvent is not polar enough. An ideal solvent will dissolve the crude product when heated but the product will crystallize out upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at its boiling point. You can add the solvent in small portions while heating and swirling the flask.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with glass wool or a beaker of warm water. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
| Recrystallization Solvent Guide (General) | |
| Solvent Type | Good for Removing |
| Alcohols (Ethanol, Isopropanol) | More polar and less polar impurities. |
| Aromatic Hydrocarbons (Toluene) | Non-polar impurities. |
| Alkanes (Hexane, Heptane) - often as a co-solvent | Very non-polar impurities. |
| Mixed Solvents (e.g., Toluene/Hexane) | Provides a wider range of solvating power for optimization. |
Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system like 5-10% ethyl acetate in hexane is a good starting point).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The elution can be monitored by thin-layer chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Column Chromatography Eluent System (General) | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | 5-20% Ethyl Acetate in Hexane |
| TLC Visualization | UV light (254 nm) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 1-Phenyl-4-nitronaphthalene, a key intermediate in various fields of chemical research and drug development. The routes discussed are the Suzuki-Miyaura coupling and the direct nitration of 1-phenylnaphthalene. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Direct Nitration of 1-Phenylnaphthalene |
| Starting Materials | 1-Bromo-4-nitronaphthalene, Phenylboronic acid | 1-Phenylnaphthalene, Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Reaction Type | Palladium-catalyzed cross-coupling | Electrophilic aromatic substitution |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Concentrated nitric acid, Concentrated sulfuric acid |
| Typical Yield | High (often > 90%) | Variable, potential for isomeric byproducts |
| Regioselectivity | High, substitution occurs at the position of the bromine atom | Dependent on directing effects of the phenyl group, potential for multiple isomers |
| Reaction Conditions | Mild to moderate temperatures (e.g., 80-100 °C) | Often requires low temperatures to control selectivity and prevent over-nitration |
| Advantages | High yield and regioselectivity, modular (can use various boronic acids) | Potentially fewer steps if 1-phenylnaphthalene is readily available |
| Disadvantages | Requires a pre-functionalized starting material (brominated), palladium catalyst can be expensive | Risk of multiple nitration products, purification can be challenging, handling of strong acids |
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the synthesis of this compound, this involves the reaction of 1-bromo-4-nitronaphthalene with phenylboronic acid.
A Comparative Analysis of the Reactivity of Nitronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of nitronaphthalene derivatives, focusing on key reaction types relevant to synthetic chemistry and drug development. The information is compiled from peer-reviewed literature and is intended to aid in the selection of appropriate synthetic routes and to provide insights into the chemical behavior of these compounds.
Executive Summary
Nitronaphthalenes are versatile intermediates in organic synthesis, primarily utilized in the production of dyes, agrochemicals, and pharmaceuticals. Their reactivity is governed by the position of the nitro group(s) on the naphthalene ring system, which influences their susceptibility to various chemical transformations. This guide examines three principal classes of reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction. Additionally, the metabolic pathways of nitronaphthalenes are discussed, providing context for their biological activity and potential toxicity.
Data Presentation: Comparative Reactivity
The following tables summarize quantitative data on the reactivity of nitronaphthalene derivatives in key chemical transformations.
Table 1: Electrophilic Aromatic Substitution - Nitration of Naphthalene
The nitration of naphthalene is a well-studied electrophilic aromatic substitution reaction. The position of the initial nitro group strongly directs subsequent substitutions. The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary depending on the nitrating agent and reaction conditions.[1][2][3]
| Substrate | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Naphthalene | N-nitropyridinium/TNM (Photochemical) | 1-Nitronaphthalene | 83 | [4](--INVALID-LINK--) |
| 2-Nitronaphthalene | 15 | [4](--INVALID-LINK--) | ||
| Naphthalene | HNO₃/H₂SO₄ in 1,4-dioxane | 1-Nitronaphthalene | 96 | [2](--INVALID-LINK--) |
| 2-Nitronaphthalene | 4 | [2](--INVALID-LINK--) | ||
| 1-Nitronaphthalene | HNO₃/H₂SO₄ | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene | Major products | [5](--INVALID-LINK--) |
Note: The nitration of 1-nitronaphthalene yields a mixture of dinitronaphthalene isomers, with the 1,5- and 1,8-isomers being the major products due to the directing effect of the nitro group and steric hindrance.[5]
Table 2: Nucleophilic Aromatic Substitution - Reaction of 1-Substituted 2,4-Dinitronaphthalenes with Hydroxide
The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the leaving group. The following data illustrates the relative reactivity of different 1-substituted 2,4-dinitronaphthalenes.
| Leaving Group (at C1) | Rate Constant (k, s⁻¹) | Reference |
| -F | 285 | (--INVALID-LINK--) |
| -Cl | 103 | (--INVALID-LINK--) |
| -Br | 125 | (--INVALID-LINK--) |
| -OCH₃ | 632 | (--INVALID-LINK--) |
Note: These rate constants represent the overall reaction rate and are influenced by the electronic and steric effects of the leaving group.
Table 3: Reduction of Nitronaphthalenes
The reduction of nitronaphthalenes to the corresponding naphthylamines is a fundamental transformation. While extensive comparative data under identical conditions is scarce in the reviewed literature, the following provides an overview of common methods and reported yields.
| Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| 1-Nitronaphthalene | H₂ / Nickel catalyst | 1-Naphthylamine | 99-100 (purity) | (--INVALID-LINK--) |
| 1-Nitronaphthalene | Copper nanoparticles on Celite (Transfer Hydrogenation) | 1-Naphthylamine | 85 | [6](--INVALID-LINK--) |
| 2-Nitronaphthalene | Fe / HCl (Béchamp reduction) | 2-Naphthylamine | Widely applicable | [7](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Béchamp Reduction of 2-Nitronaphthalene
This protocol is adapted from the general procedure for the Béchamp reduction of aromatic nitro compounds.[7][8]
Materials:
-
2-Nitronaphthalene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-nitronaphthalene and iron powder to ethanol.
-
Heat the mixture to approximately 60°C with stirring.
-
Add concentrated HCl dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, reflux the mixture for 1-2 hours, or until the iron powder has mostly dissolved.
-
Cool the reaction mixture to room temperature and pour it into a larger flask containing water.
-
Neutralize the solution by adding NaOH solution until the pH is neutral, which will result in the formation of iron hydroxide sludge.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 2-naphthylamine.
-
The crude product can be further purified by recrystallization or distillation.
Protocol 2: Catalytic Hydrogenation of 1-Nitronaphthalene
This protocol is based on a patented industrial process.
Materials:
-
1-Nitronaphthalene
-
Nickel catalyst (e.g., Raney Nickel)
-
Water
-
Sodium acetate (optional, as an alkaline promoter)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, charge 1-nitronaphthalene, the nickel catalyst, and water. Sodium acetate can be added to accelerate the reaction.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 400-500 psi.
-
Heat the reaction mixture to 80-100°C with vigorous agitation.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
-
Cool the autoclave, release the pressure, and filter the reaction mixture to remove the catalyst.
-
Separate the aqueous layer from the organic layer containing the crude 1-naphthylamine.
-
The product can be purified by vacuum distillation.
Mandatory Visualization
Metabolic Pathway of Nitronaphthalenes
Nitronaphthalenes undergo metabolic activation in biological systems, a process critical to their potential toxicity and carcinogenicity. The following diagram illustrates the key steps in the metabolism of 1- and 2-nitronaphthalene, primarily mediated by cytochrome P450 enzymes.[4][6][7][8][9][10][11][12]
Caption: Metabolic activation of nitronaphthalenes.
Experimental Workflow: Catalytic Transfer Hydrogenation
The following diagram illustrates a typical workflow for the catalytic transfer hydrogenation of a nitronaphthalene derivative.
Caption: Workflow for catalytic transfer hydrogenation.
Conclusion
The reactivity of nitronaphthalene derivatives is a broad and complex field. This guide has provided a comparative overview of key reaction types, supported by available quantitative data and detailed experimental protocols. The position and number of nitro groups are the primary determinants of reactivity, activating the naphthalene ring towards nucleophilic attack and directing the position of electrophilic substitution. The reduction of the nitro group is a robust and high-yielding transformation, providing access to valuable amino-naphthalene derivatives. Understanding the metabolic pathways of these compounds is crucial for applications in drug development, given their potential for bioactivation to toxic metabolites. Further research providing direct, side-by-side comparisons of a wider range of nitronaphthalene derivatives under standardized conditions would be of significant value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. mdpi.com [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. chemicalforums.com [chemicalforums.com]
- 6. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental and computational data for 1-Phenyl-4-nitronaphthalene
A Comparative Guide to Experimental and Computational Data for 1-Nitronaphthalene
Disclaimer: This guide focuses on 1-nitronaphthalene. No significant experimental or computational data could be found for "1-Phenyl-4-nitronaphthalene," suggesting a possible misnomer in the original topic. The data presented here pertains to 1-nitronaphthalene, a well-studied compound.
This guide provides a detailed comparison of experimental and computational data for 1-nitronaphthalene, catering to researchers, scientists, and drug development professionals. The objective is to offer a clear, side-by-side analysis of physical, spectral, and electronic properties obtained through both laboratory measurements and computational modeling.
Data Presentation
The following tables summarize the quantitative experimental and computational data for 1-nitronaphthalene.
Table 1: Physical and Chemical Properties of 1-Nitronaphthalene
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₀H₇NO₂[1] | C₁₀H₇NO₂[1][2] |
| Molecular Weight | 173.17 g/mol [2] | 173.17 g/mol [2] |
| Melting Point | 53-57 °C[1] | Not applicable |
| Boiling Point | 304 °C[1] | Not applicable |
| Density | 1.223 g/cm³[1] | Not applicable |
| Water Solubility | Insoluble[3] | LogP = 3.2 (Computed by XLogP3)[2] |
| Appearance | Pale yellow solid[1] | Not applicable |
Table 2: Spectroscopic Data of 1-Nitronaphthalene
| Spectroscopic Technique | Experimental Data | Computational Prediction |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically resonate between 6.5 and 8.0 ppm[4]. Specific shifts for 1-nitronaphthalene show a complex pattern in this region. | Prediction methods using Density Functional Theory (DFT) and machine learning can estimate chemical shifts with varying accuracy (mean absolute error < 0.10 ppm for some methods)[5]. |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons absorb in the 110 to 140 ppm range[4]. | DFT methods, such as GIAO with mPW1PW91/6-31G(d,p), are powerful tools for predicting ¹³C chemical shifts[6][7]. |
| IR Spectroscopy (cm⁻¹) | Aromatic nitro compounds show characteristic N–O stretching vibrations: asymmetric stretch from 1550-1475 cm⁻¹ and symmetric stretch from 1360-1290 cm⁻¹[8]. Additional bands for the aromatic ring are also present[4]. | Vibrational frequencies can be calculated using DFT methods, often showing good agreement with experimental spectra after applying a scaling factor. |
| UV-Vis Spectroscopy (nm) | Aromatic compounds typically exhibit multiple absorption bands. Benzene, for example, shows bands at 184, 204, and 256 nm[9]. Substituents on the aromatic ring cause shifts in these bands[9]. | Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT) calculations, which can estimate the absorption wavelengths (λ_max). |
Table 3: Electronic Properties of 1-Nitronaphthalene
| Property | Experimental Value | Computational Prediction |
| HOMO-LUMO Gap | Not directly measured | Can be calculated using DFT. For nitroaromatic compounds, the energy gap is generally lower than their parent aromatic hydrocarbons[10]. |
| Ionization Potential | Not readily available | Can be estimated from the HOMO energy calculated via DFT. |
| Electron Affinity | Not readily available | Can be estimated from the LUMO energy calculated via DFT. |
Experimental and Computational Methodologies
Experimental Protocols
A summary of the general experimental protocols used to obtain the data presented above is provided here.
1. Synthesis of 1-Nitronaphthalene: 1-Nitronaphthalene is typically synthesized by the direct nitration of naphthalene. A common method involves reacting naphthalene with a nitrating mixture of concentrated nitric acid and sulfuric acid[2][11][12]. The reaction is generally regioselective, yielding primarily the 1-nitro isomer[11]. The crude product is then purified, often by recrystallization from ethanol[12].
2. NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified 1-nitronaphthalene is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For complex aromatic systems, 2D NMR techniques like COSY and HSQC may be employed to aid in signal assignment[13].
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent can be analyzed.
-
Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's functional groups[8].
4. UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of 1-nitronaphthalene is prepared in a UV-transparent solvent, such as ethanol or hexane.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, which measures the absorbance of light at various wavelengths in the ultraviolet and visible regions[14]. The resulting spectrum shows absorption maxima (λ_max) corresponding to electronic transitions within the molecule[15][16].
Computational Methodologies
Computational chemistry provides valuable insights into the properties of molecules and can be used to predict spectroscopic and electronic data.
1. Geometry Optimization: Before calculating properties, the 3D structure of the 1-nitronaphthalene molecule is optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose[10].
2. Prediction of NMR Spectra:
-
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., mPW1PW91/6-31G(d,p)), is a popular approach for calculating NMR chemical shifts[6][7].
-
The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS. Machine learning algorithms trained on large experimental datasets are also emerging as accurate predictors of ¹H NMR chemical shifts[5].
3. Prediction of IR Spectra:
-
Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict these frequencies.
-
Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement with experimental data.
4. Prediction of UV-Vis Spectra:
-
Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions and thus predicting UV-Vis absorption spectra.
5. Calculation of Electronic Properties:
-
DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic excitation properties[10].
Visualizations
The following diagrams illustrate the workflow for comparing experimental and computational data and a simplified representation of a relevant biological pathway.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: Simplified pathway of nitroaromatic compound bioactivation.
References
- 1. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 10. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 11. scitepress.org [scitepress.org]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 16. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Chemical Reactivity of 1-Phenyl-4-nitronaphthalene and 1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-Phenyl-4-nitronaphthalene and 1-nitronaphthalene. The introduction of a phenyl group at the 1-position of the naphthalene core in this compound is anticipated to significantly influence its reactivity in key chemical transformations compared to the parent compound, 1-nitronaphthalene. This document outlines the synthesis of these compounds and compares their expected reactivity in fundamental reactions, supported by established chemical principles and available experimental data.
Synthesis of Starting Materials
The synthesis of 1-nitronaphthalene is well-established and typically proceeds via the direct nitration of naphthalene. For the synthesis of this compound, a plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-Nitronaphthalene
Direct nitration of naphthalene is the most common method for the synthesis of 1-nitronaphthalene.[1]
Experimental Protocol: Nitration of Naphthalene
A mixture of concentrated nitric acid (14 mL, 70%) and concentrated sulfuric acid (25 mL, 95%) is prepared and cooled to room temperature. This nitrating mixture is added dropwise to a solution of naphthalene (20 g) in approximately 60 mL of glacial acetic acid, maintaining the reaction temperature between 50-60 °C. After the addition is complete, the mixture is heated to 70-80 °C for 30 minutes. The reaction mixture is then cooled and poured into cold water to precipitate the crude 1-nitronaphthalene. The product can be purified by recrystallization from ethanol.
Proposed Synthesis of this compound
The Suzuki-Miyaura coupling provides a versatile method for the formation of C-C bonds. The synthesis of this compound can be achieved by coupling a halo-substituted nitronaphthalene, such as 1-bromo-4-nitronaphthalene, with phenylboronic acid in the presence of a palladium catalyst and a base.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel is added 1-bromo-4-nitronaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol). The vessel is purged with an inert gas (e.g., argon) and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Comparative Reactivity in Key Chemical Reactions
The presence of the bulky phenyl group at the 1-position and the electron-withdrawing nitro group at the 4-position of the naphthalene ring in this compound are expected to modulate its reactivity compared to 1-nitronaphthalene.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various derivatives, including potential drug candidates.
1-Nitronaphthalene: The reduction of 1-nitronaphthalene to 1-aminonaphthalene is a standard laboratory procedure.[2]
Table 1: Comparison of Nitro Group Reduction
| Feature | 1-Nitronaphthalene | This compound (Expected) |
| Product | 1-Aminonaphthalene | 1-Phenyl-4-aminonaphthalene |
| Reaction Rate | Standard | Potentially slower due to steric hindrance around the nitro group |
| Typical Reagents | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Fe/HCl, SnCl₂/HCl, H₂/Pd-C |
Experimental Protocol: Reduction of 1-Nitronaphthalene
In a round-bottom flask, 1-nitronaphthalene (10 g) is dissolved in ethanol. To this solution, a mixture of tin(II) chloride dihydrate (30 g) in concentrated hydrochloric acid (50 mL) is added. The reaction mixture is heated under reflux for 1 hour. After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The resulting 1-aminonaphthalene is then extracted with diethyl ether, and the organic layer is dried and concentrated to yield the product.
Diagram 1: General Workflow for Reduction of Nitronaphthalenes
Caption: Workflow for the reduction of nitronaphthalenes.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
1-Nitronaphthalene: In a suitable substrate, such as 1-chloro-4-nitronaphthalene, the chlorine atom can be displaced by nucleophiles. The nitro group at the 4-position effectively stabilizes the Meisenheimer complex intermediate.
This compound: In a hypothetical substrate like 1-phenyl-4-nitro-x-halonaphthalene, the phenyl group at the 1-position would exert significant steric hindrance to an incoming nucleophile attacking a halogen at an adjacent position. This steric crowding would likely decrease the rate of SNAr reactions compared to a less hindered analogue derived from 1-nitronaphthalene.
Table 2: Comparison of Nucleophilic Aromatic Substitution (SNAr)
| Feature | 1-Halo-4-nitronaphthalene | 1-Phenyl-x-halo-4-nitronaphthalene (Expected) |
| Reactivity | Activated towards SNAr | Reactivity significantly reduced due to steric hindrance from the phenyl group |
| Rate Determining Step | Formation of Meisenheimer complex | Formation of Meisenheimer complex, but with a higher activation energy |
| Plausible Nucleophiles | Alkoxides, amines, thiolates | Alkoxides, amines, thiolates |
Diagram 2: SNAr Mechanism on a Nitronaphthalene Derivative
Caption: General mechanism for nucleophilic aromatic substitution.
Potential in Drug Development
While specific biological activities for this compound are not well-documented in the available literature, derivatives of naphthalene have been explored for various therapeutic applications. The introduction of a phenyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel biological activities. The amino derivatives of both compounds serve as important scaffolds for further functionalization in drug discovery programs. For instance, naphthalimide-based compounds have shown promise as anticancer agents.
Conclusion
The presence of a phenyl group at the 1-position of the nitronaphthalene scaffold is predicted to have a significant impact on its chemical reactivity. While both this compound and 1-nitronaphthalene possess an activated aromatic system due to the nitro group, the steric bulk of the phenyl substituent in the former is expected to hinder reactions occurring at or near the nitro group and adjacent positions.
For researchers in drug development, the differential reactivity of these two scaffolds offers opportunities for synthetic diversification. The 1-nitronaphthalene core provides a more sterically accessible platform for modifications, whereas the this compound scaffold, while potentially more challenging to functionalize, may offer unique structural features for receptor binding and other biological interactions. Further experimental investigation is warranted to quantitatively compare the reactivity of these two compounds and to explore the biological potential of their derivatives.
References
A Comparative Guide to Catalysts for Arylnaphthalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arylnaphthalenes, a core structural motif in many pharmaceuticals, natural products, and organic materials, has been a significant focus of chemical research. The efficiency and selectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems for arylnaphthalene synthesis, presenting quantitative performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.
Transition Metal-Catalyzed Synthesis of Arylnaphthalenes: A Performance Benchmark
Transition metal catalysis remains the most robust and widely employed strategy for constructing the arylnaphthalene scaffold. Palladium, nickel, and copper complexes are the frontrunners, each exhibiting distinct advantages and limitations in terms of cost, reactivity, and functional group tolerance.
Palladium Catalysis: The Gold Standard
Palladium catalysts are the most extensively studied and frequently utilized catalysts for arylnaphthalene synthesis, primarily through Suzuki-Miyaura cross-coupling reactions and C-H activation/annulation strategies. They are highly efficient and versatile, albeit at a higher cost compared to other transition metals.
| Catalyst/Precursor | Ligand | Reaction Type | Arylating Agent | Naphthalene Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 1-Bromonaphthalene | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | - | - |
| Pd/C | None | C-H Arylation | Diphenyliodonium tetrafluoroborate | Naphthalene | - | DME | 80 | 16 | 75[1] | - | - |
| [PdCl₂(dppf)] | dppf | Suzuki-Miyaura | Phenylboronic acid | 1-Naphthyl bromide | K₂CO₃ | Dioxane | 100 | 1 | >95 | - | - |
| Pd(OAc)₂ | DavePhos | Direct Arylation | 1-Bromo-4-tert-butylbenzene | N-methyl-7-azaindole N-oxide | Cs₂CO₃ | Toluene | 110 | 12 | 85[1] | - | - |
Nickel Catalysis: A Cost-Effective Powerhouse
Nickel catalysts have emerged as a highly attractive, cost-effective alternative to palladium for the synthesis of arylnaphthalenes. They are particularly effective for cross-coupling reactions involving less reactive aryl chlorides and for annulation reactions.
| Catalyst/Precursor | Ligand | Reaction Type | Reactant 1 | Reactant 2 | Reductant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NiCl₂(dppf) | dppf | Suzuki-Miyaura | 4-Anisyl bromide | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| Ni(cod)₂ | IPr | Annulation | o-Vinyl chlorobenzene | Diphenylacetylene | Zn | Dioxane | 100 | 12 | 82 |
| NiBr₂·diglyme | - | Reductive Coupling | 1-Bromonaphthalene | 4-Chlorotoluene | Zn | DMA | 80 | 12 | 91 |
| NiCl₂(PCy₃)₂ | PCy₃ | Suzuki-Miyaura | Naphthyl O-carbamate | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 18 | 88 |
Copper Catalysis: An Emerging Contender
Copper catalysts offer an even more economical and environmentally benign option for arylnaphthalene synthesis. While historically requiring harsher reaction conditions, recent advancements have led to the development of highly active copper-based systems for cross-coupling and annulation reactions.
| Catalyst/Precursor | Ligand | Reaction Type | Arylating Agent | Naphthalene Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | Phenanthroline | Ullmann Coupling | 1-Iodonaphthalene | Anisole | Cs₂CO₃ | DMF | 110 | 24 | 82 |
| Cu(OAc)₂ | - | Oxidative Annulation | Phenylacetylene | Naphthalene-2-carboxylic acid | - | DMSO | 120 | 24 | 75 |
| Cu₂O | - | C-H Arylation | 1-Iodonaphthalene | Naphthalene | K₂CO₃ | DMF | 140 | 36 | 68 |
Emerging Catalytic Strategies for Arylnaphthalene Synthesis
Beyond traditional transition metal catalysis, organocatalysis and photocatalysis are gaining traction as powerful, metal-free alternatives for the synthesis of arylnaphthalenes.
Organocatalysis
Organocatalytic methods, often employing chiral amines or phosphoric acids, can provide access to enantioenriched arylnaphthalenes through asymmetric cycloaddition reactions.
| Catalyst | Reaction Type | Dienophile | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Diphenylprolinol silyl ether | [4+2] Cycloaddition | Cinnamaldehyde | 1,3-Butadiene | Toluene | 25 | 24 | 95 | 98 |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | ortho-Quinone methide | 1-((2-Aryl)vinyl)naphthalen-2-ol | CH₂Cl₂ | 30 | 12 | up to 99 | >99[2] |
Photocatalysis
Visible-light photocatalysis offers a mild and sustainable approach to arylnaphthalene synthesis, often proceeding through radical intermediates or energy transfer mechanisms.
| Photocatalyst | Reaction Type | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |
| Ir(ppy)₃ | [4+2] Cycloaddition | Naphthalene | Styrene | CH₃CN | 24 | 92 |
| Eosin Y | C-H Arylation | Naphthalene | 4-Iodoanisole | DMSO | 12 | 85 |
| 4CzIPN | Dearomative [4+2] Cycloaddition | 2-Acetylnaphthalene | 1-Fluoro-4-vinylbenzene | MeCN | - | 98[3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To a reaction vessel are added the naphthyl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. A degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Annulation Reaction
In a glovebox, a reaction tube is charged with the nickel catalyst (e.g., Ni(cod)₂, 0.05 mmol, 5 mol%), a ligand (if required), and a reductant (e.g., zinc powder, 1.5 mmol). The tube is sealed and removed from the glovebox. The appropriate solvent (e.g., anhydrous dioxane) is added, followed by the alkyne (1.0 mmol) and the aryl halide (1.2 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired arylnaphthalene.
General Procedure for Visible-Light-Mediated Dearomative [4+2] Cycloaddition
In a vial, the naphthalene derivative (0.5 mmol), the vinyl arene (0.6 mmol), and the photocatalyst (e.g., Ir[(dFCF₃ppy)₂dtbbpy]PF₆, 0.005 mmol, 1 mol%) are dissolved in a degassed solvent (e.g., acetonitrile, 2 mL). The vial is sealed and the mixture is stirred while being irradiated with a light source (e.g., blue LEDs) at room temperature for the specified duration. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the bicyclo[2.2.2]octa-2,5-diene product.[3]
Visualizing the Catalytic Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for C-H activation and annulation.
Caption: A typical experimental workflow for catalytic arylnaphthalene synthesis.
References
- 1. C–H arylation of triphenylene, naphthalene and related arenes using Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric [4+2] cycloaddition of 1-((2-aryl)vinyl)naphthalen-2-ols with in situ generated ortho-quinone methides for the synthesis of polysubstituted chromanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Intermolecular dearomative [4 + 2] cycloaddition of naphthalenes via visible-light energy-transfer-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Phenyl-Nitronaphthalene Isomers: A Comparative Guide to Separation and Characterization
For researchers, scientists, and professionals in drug development, the effective separation and precise characterization of isomers are critical hurdles in the synthesis of complex aromatic compounds. Phenyl-nitronaphthalenes, with their potential applications in medicinal chemistry and materials science, present a significant analytical challenge due to the numerous potential positional isomers that exhibit closely related physicochemical properties. This guide provides a comprehensive comparison of analytical techniques, leveraging experimental data from structurally analogous dinitronaphthalenes to illuminate best practices for the separation and characterization of phenyl-nitronaphthalene isomers.
Direct experimental data on the separation of phenyl-nitronaphthalene isomers is scarce in publicly available literature. Therefore, this guide utilizes dinitronaphthalenes as surrogate models. The presence of two nitro groups on the naphthalene core, similar to a phenyl and a nitro group, presents comparable challenges in chromatographic separation due to variations in polarity and steric hindrance among isomers. The methodologies and findings presented here for dinitronaphthalenes are expected to be highly transferable to the separation and characterization of phenyl-nitronaphthalene isomers.
Comparative Analysis of Separation Techniques
The separation of aromatic isomers is often accomplished using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The choice of method and specific conditions are paramount for achieving baseline resolution of closely eluting isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For aromatic isomers like dinitronaphthalenes, reversed-phase HPLC is a common approach. The selection of the stationary phase is critical for exploiting subtle differences in isomer polarity and shape.
| Stationary Phase | Mobile Phase | Isomers Separated | Key Observations |
| Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | 1,5-Dinitronaphthalene from other potential isomers | This method is suitable for scalable and preparative separations. For MS compatibility, formic acid can be substituted for phosphoric acid.[1] |
| C18 | Varies | General separation of aromatic isomers | While a standard choice, it may not always provide sufficient resolution for all positional isomers.[2] |
| Phenyl Hydride | Varies | Positional isomers of aromatic compounds (e.g., ortho, meta, para) | Offers enhanced selectivity for aromatic compounds through π-π interactions, making it well-suited for resolving positional isomers.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For dinitronaphthalene isomers, GC-MS can provide both chromatographic separation and mass spectral data for confident identification.
| Column | Carrier Gas | Temperature Program | Isomers Detected | Mass Spectral Data |
| Capillary Column | Helium | Varies | Isomers of linear hexyl naphthalene (analogous bulky substituent) | Provides fragmentation patterns for isomer identification.[4] |
| Not Specified | Not Specified | Not Specified | 1,8-Dinitronaphthalene | Characteristic mass-to-charge ratios (m/z) of 218 (M+), 172, 126, 114.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the HPLC and GC-MS analysis of nitronaphthalene derivatives, which can be adapted for phenyl-nitronaphthalene isomers.
HPLC Method for Dinitronaphthalene Isomer Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact gradient or isocratic conditions should be optimized based on the specific mixture of phenyl-nitronaphthalene isomers. For mass spectrometry detection, replace phosphoric acid with a volatile modifier like formic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent, such as acetonitrile or methanol, and filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Isomer Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of aromatic compounds (e.g., a non-polar or medium-polarity phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An optimized temperature ramp is crucial for separating isomers. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data should be acquired in full scan mode to obtain mass spectra for each separated isomer.
Characterization of Isomers
Once separated, the individual isomers must be unequivocally identified. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Data for Dinitronaphthalene Isomers (Analogues)
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) | FT-IR (cm-1) |
| 1,5-Dinitronaphthalene | Data available in spectral databases.[6] | Data available in spectral databases.[6] | 218 (M+) | The FT-IR and FT-Raman spectra have been recorded and analyzed.[7] |
| 1,8-Dinitronaphthalene | Data available in spectral databases.[8] | Data available in spectral databases.[8] | 218 (M+), 172, 126, 114[5] | Data available in spectral databases.[8] |
Note: Detailed NMR and IR peak assignments can be found in the cited literature and spectral databases.
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the typical workflows for isomer separation and characterization.
References
- 1. Separation of 1,5-Dinitronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Cytotoxicity of Substituted Naphthalenes
An Objective Guide for Researchers and Drug Development Professionals
Naphthalene and its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The planar bicyclic aromatic structure of naphthalene serves as a versatile scaffold for the development of compounds that can interact with various biological targets, leading to cytotoxic effects in cancer cells. This guide provides a comparative overview of the cytotoxicity of several substituted naphthalenes, supported by experimental data from recent studies. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for further investigation.
Quantitative Cytotoxicity Data
The cytotoxic effects of various substituted naphthalenes have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of substituted naphthalenes, providing a direct comparison of their cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthalene | HepG2 | 121.75 (24h) | - | - |
| Naphthalene | HepG2 | 9.57 (48h) | - | - |
| Naphthalene-1,4-dione Analogues | ||||
| Compound 8 (2-bromo substituted) | HEC1A | 9.55 | BH10 | 10.22 |
| Compound 9 (2-bromo substituted) | HEC1A | 4.16 | BH10 | 10.22 |
| Compound 10 (2-bromo substituted) | HEC1A | 1.24 | BH10 | 10.22 |
| Compound 21 | CALU-1 | Not specified | BH10 | Not specified |
| Compound 44 (imidazole derivative) | HEC1A | 6.4 | BH10 | 10.22 |
| Naphthalene Substituted Benzimidazoles | ||||
| Compound 11 | HepG2 | 0.078 - 0.625 | Methotrexate | Not specified |
| Compound 13 | HepG2 | 0.078 - 0.625 | Methotrexate | Not specified |
| Compound 18 | HepG2 | 0.078 | Methotrexate | 1.25 (HEK293) |
| Naphthalen-1-yloxyacetamide Derivatives | ||||
| Conjugate 5d | MCF-7 | 2.33 | Doxorubicin | 6.89 |
| Conjugate 5e | MCF-7 | 3.03 | Doxorubicin | 6.89 |
| Conjugate 5c | MCF-7 | 7.39 | Doxorubicin | 6.89 |
| 1,3,4-Oxadiazole-naphthalene Hybrids | ||||
| Compound 5 | MCF-7 | 8.4 - 10.4 | Sorafenib | 10.8 |
| Compound 8 | HepG2 | 8.4 - 10.4 | Sorafenib | 10.2 |
| 2,3 Disubstituted Naphthalene-1,4-diones | ||||
| Compound L2 | MCF-7 | 28.42 µg/mL | Adriamycin | 15.28 µg/mL |
| Compound L3 | MCF-7 | 29.38 µg/mL | Adriamycin | 15.28 µg/mL |
| 1,4-Naphthoquinone Derivatives | ||||
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BSQ) | A549 | Significant cytotoxicity | - | - |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OSQ) | A549 | Significant cytotoxicity | - | - |
| By-products of Naphthalene SOA | ||||
| 1,4-Naphthoquinone (1,4-NQ) | A549 | ~50 | - | - |
Note: The cytotoxicity of naphthalene itself on HepG2 cells is time-dependent, with LC50 values of 121.75 µM at 24 hours and 9.5745 µM at 48 hours[1]. The substituted naphthalenes, particularly the benzimidazole and 1,4-dione derivatives, exhibit significantly higher potency. For instance, naphthalene substituted benzimidazoles showed IC50 values in the sub-micromolar range against HepG2 cells[2][3]. Similarly, certain naphthalen-1-yloxyacetamide conjugates displayed potent activity against MCF-7 cells, with IC50 values as low as 2.33 µM[4]. The presence of specific substituents, such as a halogen at the C3 position of the naphthoquinone ring, has been shown to enhance cytotoxic activity[5].
Experimental Protocols
The evaluation of the cytotoxic activity of these substituted naphthalenes predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
General MTT Assay Protocol:
-
Cell Seeding: Human cancer cells (e.g., HepG2, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted naphthalenes) and a reference drug (e.g., Doxorubicin, Methotrexate) for a specified duration (e.g., 24, 48, or 96 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
For some studies, other methods like the Sulforhodamine B (SRB) assay were used to determine cytotoxicity[6].
Signaling Pathways in Naphthalene-Induced Cytotoxicity
The cytotoxic effects of substituted naphthalenes are often mediated through the induction of apoptosis, which can be triggered by various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.
Caption: Signaling cascade initiated by substituted naphthalenes leading to apoptosis.
Studies have shown that certain 1,4-naphthoquinone derivatives induce apoptosis in human lung cancer cells (A549) through ROS-mediated activation of MAPK, Akt, and STAT3 signaling pathways[7]. The inhibition of these pathways has been observed to reverse the apoptotic effects, highlighting their critical role in the cytotoxic mechanism of these compounds. For instance, JNK and p38 inhibitors were found to reverse the phosphorylation of STAT3, while ERK and AKT inhibitors reduced STAT3 expression[8].
Experimental Workflow for Cytotoxicity Screening
The process of identifying and characterizing the cytotoxic properties of new chemical entities involves a systematic workflow, from initial screening to mechanistic studies.
Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.
This workflow begins with the synthesis of the naphthalene derivatives, followed by a primary screening to assess their general cytotoxic effects. Compounds showing significant activity are then subjected to more detailed dose-response studies to determine their IC50 values. Further experiments, such as flow cytometry and Western blotting, are conducted to elucidate the underlying mechanisms of action, including the induction of apoptosis and the specific signaling pathways involved. This comprehensive approach allows for the identification of promising lead compounds for further development.
References
- 1. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Phenyl-4-nitronaphthalene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Phenyl-4-nitronaphthalene, a nitroaromatic compound, is not merely a matter of laboratory hygiene but a critical component of environmental responsibility and regulatory compliance. Due to their inherent toxicity and classification as priority pollutants, nitroaromatic compounds demand a meticulous and informed approach to waste management.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the properties of the closely related compound, 1-Nitronaphthalene, and general safety protocols for nitroaromatic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard Profile and Safety Summary
Based on data for 1-Nitronaphthalene, it is prudent to handle this compound as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Source |
| Flammable Solid | May ignite from friction, heat, sparks, or flames. | [2] |
| Acute Oral Toxicity | Toxic if swallowed. | [2] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Isolate Waste: All disposable materials that have come into contact with this compound, including contaminated personal protective equipment (PPE), weighing boats, and absorbent materials, must be considered hazardous waste.
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Select Appropriate Containers: Use only approved, chemically resistant, and sealable containers for hazardous waste. Ensure containers are in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. On-site Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
4. Disposal Arrangement:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Licensed Disposal Company: The disposal of this compound should be handled by a licensed hazardous waste disposal company.[3] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
5. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material and place it in a designated hazardous waste container. For larger spills, follow your institution's specific spill response protocol and contact EHS immediately. Do not allow the material to enter drains or waterways.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
